Di-ethylphosphite
Description
Significance and Versatility in Organophosphorus Chemistry
The importance of diethylphosphite in organophosphorus chemistry is underscored by its role as a precursor to a diverse range of valuable compounds. cymitquimica.com It is widely utilized in the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides, which are key structural motifs in many biologically active molecules, flame retardants, and catalyst ligands. vinuthana.comlanxess.comnih.gov
The high reactivity of the P-H bond in diethylphosphite allows it to participate in a variety of chemical transformations. wikipedia.orgstonehengevc.com Key reactions involving diethylphosphite include:
Pudovik Reaction: This reaction involves the addition of diethylphosphite across the carbon-nitrogen double bond of an imine to form α-aminomethylphosphonates. wikipedia.org This method is fundamental for the synthesis of a class of compounds with significant biological activities. researchgate.netbeilstein-journals.org
Kabachnik-Fields Reaction: A three-component condensation of an amine, a carbonyl compound, and diethylphosphite, this reaction provides a direct route to α-aminophosphonates. wikipedia.orgbeilstein-journals.org
Hirao Reaction: This palladium-catalyzed cross-coupling reaction between diethylphosphite and aryl or vinyl halides is a powerful method for forming phosphorus-carbon bonds. researchgate.netmdpi.comrsc.org This reaction is instrumental in the synthesis of arylphosphonates. nih.gov
Michaelis-Arbuzov and Michaelis-Becker Reactions: These classic reactions in phosphorus chemistry can be adapted to use diethylphosphite for the formation of phosphonates through C-P bond formation. wikipedia.orgnih.gov
Hydrophosphonylation: Diethylphosphite can add to unsaturated systems like aldehydes and enones, a process known as hydrophosphonylation, to create α-hydroxyphosphonates and γ-oxo-phosphonates, respectively. wikipedia.orgsigmaaldrich.com
The versatility of diethylphosphite extends to its use in the production of agricultural chemicals, such as pesticides and herbicides, and in the manufacturing of flame retardants for polymers and coatings. vinuthana.com Furthermore, it serves as a crucial intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients and their intermediates. chemimpex.comvinuthana.com
Phosphonate-Phosphite Tautomerism and its Mechanistic Implications
A key feature governing the reactivity of diethylphosphite is its existence in a tautomeric equilibrium between two forms: the tetracoordinated phosphonate (B1237965) form, (C₂H₅O)₂P(O)H, and the tricoordinated phosphite (B83602) form, (C₂H₅O)₂POH. wikipedia.org Under standard conditions, the equilibrium overwhelmingly favors the more stable phosphonate tautomer. wikipedia.orgwikipedia.orgresearchgate.net
The phosphonate form is characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two ethoxy groups and a hydrogen atom. In contrast, the phosphite form has the phosphorus atom single-bonded to two ethoxy groups and a hydroxyl group, and possesses a lone pair of electrons. wikipedia.org
Mechanistic Implications:
The existence of this tautomeric equilibrium has profound mechanistic implications for the reactions of diethylphosphite. academie-sciences.fr While the phosphonate form is the dominant species, the more nucleophilic trivalent phosphite form is often the reactive species in many transformations. researchgate.netresearchgate.net
The interconversion between these two tautomers is a critical step in reactions like the Pudovik and Hirao reactions. researchgate.netacademie-sciences.fr The mechanism often involves a base or a catalyst that facilitates the deprotonation of the P-H bond in the phosphonate form, leading to the formation of the more reactive phosphite anion. academie-sciences.fr This anion can then act as a potent nucleophile. academie-sciences.fr
Computational studies have shown that the stability of the tautomers is significantly influenced by the nature of the substituents on the phosphorus atom and the solvent. nih.govmdpi.com Electron-withdrawing groups tend to stabilize the trivalent phosphite form, while electron-donating groups favor the pentavalent phosphonate form. nih.govmdpi.com The solvent can also play a role in shifting the equilibrium. nih.gov
The ability of transition metals, such as ruthenium(II), to form complexes with the phosphite tautomer can also shift the equilibrium towards the P(III) form. acs.org This interaction highlights the role of metal catalysts not only in facilitating the reaction but also in influencing the reactive state of the phosphorus reagent. acs.org This understanding is crucial for optimizing reaction conditions and designing new catalytic systems for organophosphorus synthesis. researchgate.net
Properties of Diethylphosphite
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₁O₃P | chemimpex.comnist.gov |
| Molar Mass | 138.10 g·mol⁻¹ | wikipedia.orgechemi.com |
| Appearance | Colorless liquid | wikipedia.orgechemi.com |
| Density | 1.072 g/cm³ | wikipedia.orgechemi.com |
| Boiling Point | 50-51 °C at 2 mmHg | chemimpex.com |
| Refractive Index | 1.407 (at 20°C) | echemi.com |
Key Reactions of Diethylphosphite
| Reaction Name | Description | Product Type | Reference(s) |
| Pudovik Reaction | Addition to imines | α-Aminomethylphosphonates | wikipedia.org |
| Kabachnik-Fields Reaction | Three-component reaction with an amine and a carbonyl | α-Aminophosphonates | wikipedia.orgbeilstein-journals.org |
| Hirao Reaction | Pd-catalyzed coupling with aryl/vinyl halides | Aryl/vinyl phosphonates | researchgate.netmdpi.com |
| Michaelis-Becker Reaction | Alkylation of the deprotonated form | Alkylphosphonates | wikipedia.org |
| Hydrophosphonylation | Addition to aldehydes or enones | α-Hydroxyphosphonates or γ-Oxo-phosphonates | wikipedia.orgsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H10O3P- |
|---|---|
Molecular Weight |
137.09 g/mol |
IUPAC Name |
diethyl phosphite |
InChI |
InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q-1 |
InChI Key |
VTWRFRVMKPWCFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP([O-])OCC |
Origin of Product |
United States |
Synthetic Methodologies Employing Diethylphosphite As a Strategic Reagent
Fundamental Synthesis of Diethylphosphite
The preparation of diethylphosphite is a well-established process, primarily involving the reaction of a phosphorus trihalide with an alcohol. This method has been developed for both laboratory-scale synthesis and industrial production.
The most common and historically significant method for synthesizing diethylphosphite is the reaction of phosphorus trichloride (B1173362) (PCl₃) with ethanol (B145695) (C₂H₅OH). wikipedia.org The reaction proceeds via the alcoholysis of PCl₃. In the absence of a base, the reaction of three equivalents of ethanol with one equivalent of phosphorus trichloride yields diethylphosphite, along with hydrogen chloride and ethyl chloride as byproducts. wikipedia.orgwikipedia.org
Reaction Scheme: PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl wikipedia.org
For laboratory preparations, the reaction is often carried out in a solvent such as carbon tetrachloride. echemi.comchembk.com Phosphorus trichloride, dissolved in the solvent, is added dropwise to ethanol under controlled temperature conditions. echemi.com Industrial methods may involve adding phosphorus trichloride to a mixture of anhydrous ethanol and a solvent like benzene (B151609), followed by neutralization with ammonia (B1221849) gas to remove the acidic byproducts. echemi.com It is crucial to perform this reaction in the absence of a base to favor the formation of the phosphonate (B1237965) (C₂H₅O)₂P(O)H. If a base, such as a tertiary amine, is present, the reaction product is triethyl phosphite (B83602), P(OEt)₃, instead. wikipedia.org
Hydrophosphonylation Reactions
Hydrophosphonylation, the addition of the H-P bond of diethylphosphite across a double bond, is one of the most important applications of this reagent. This reaction provides a direct route to various functionalized phosphonates.
The addition of diethylphosphite to the carbonyl group of aldehydes and ketones is a powerful method for constructing C-P bonds and synthesizing α-hydroxyphosphonates. wikipedia.orgacs.org This reaction is commonly known as the Abramov reaction or is referred to as a Pudovik-type reaction. wikipedia.orgresearchgate.netwikipedia.orgrsc.org
The Abramov reaction involves the nucleophilic addition of diethylphosphite to a carbonyl compound, typically catalyzed by a base. researchgate.netwikipedia.orgwikiwand.com The reaction mechanism is initiated by the attack of the nucleophilic phosphorus atom on the electrophilic carbonyl carbon. wikipedia.orgresearchgate.netnih.gov A wide variety of catalysts can be employed to facilitate this transformation, ranging from simple amines like triethylamine (B128534) and piperazine (B1678402) to more complex systems. mdpi.comacgpubs.org In line with green chemistry principles, recent methodologies have utilized ionic liquids like choline (B1196258) hydroxide (B78521), or heterogeneous solid-supported catalysts such as sodium-modified fluorapatite, which allow for solvent-free conditions and easy catalyst recycling. acs.orgrsc.org
The general reaction is as follows: (C₂H₅O)₂P(O)H + RCHO → (C₂H₅O)₂P(O)CH(OH)R wikipedia.org
The versatility of this reaction is demonstrated by its application to a diverse range of aldehydes, including aromatic, fused aromatic, and heterocyclic aldehydes, consistently producing the corresponding α-hydroxyphosphonates in good to excellent yields. rsc.org
| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde (B42025) | [(Me₃Si)₂N]₃La(μ-Cl)Li(THF)₃ | Toluene, 25 °C, 5 min | 92 | acs.org |
| 4-Chlorobenzaldehyde | Choline Hydroxide | Neat, rt, 10 min | 98 | rsc.org |
| 4-Methoxybenzaldehyde | Choline Hydroxide | Neat, rt, 10 min | 97 | rsc.org |
| 2-Naphthaldehyde | Choline Hydroxide | Neat, rt, 15 min | 94 | rsc.org |
| 3-Pyridinecarboxaldehyde | Piperazine | Grinding, rt, 5 min | 94 | acgpubs.org |
| Benzaldehyde | Sodium-modified Fluorapatite | Solvent-free, rt, 15 min | 98 | acs.org |
A significant advancement in the hydrophosphonylation of aldehydes is the development of asymmetric methods to produce chiral α-hydroxyphosphonates. tandfonline.com Since the biological activity of these compounds often depends on their absolute configuration, achieving high enantioselectivity is of great importance. tandfonline.com This is accomplished by using chiral catalysts, which can be either metal-based complexes or purely organic molecules. capes.gov.brcsic.es
Chiral metal catalysts, such as those based on aluminum, lanthanides, and ytterbium, have been successfully employed. acs.orgcapes.gov.brthieme-connect.comresearchgate.net For instance, an aluminum-salalen complex, used in conjunction with a mild inorganic base, has been shown to catalyze the hydrophosphonylation of various aldehydes with high yields and excellent enantioselectivities (up to 98% ee). thieme-connect.com Similarly, organocatalytic approaches have emerged as a powerful alternative. core.ac.ukcsic.es Chiral squaramides, for example, have been used to catalyze the addition of phosphites to aldehydes, affording α-hydroxyphosphonates in very good yields and high enantiomeric excess under mild conditions. core.ac.uk
| Aldehyde | Chiral Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | (R,R)-Squaramide | CH₃CN, -38 °C | 94 | 90 | core.ac.uk |
| 4-Nitrobenzaldehyde | (R,R)-Squaramide | CH₃CN, -38 °C | 95 | 95 | core.ac.uk |
| 4-Chlorobenzaldehyde | Al-salalen complex / K₂CO₃ | Et₂O, -30 °C, 24 h | 99 | 96 | thieme-connect.com |
| Styryl Aldehyde | Al-salalen complex / K₂CO₃ | Et₂O, -30 °C, 24 h | 92 | 98 | thieme-connect.com |
| 2-Naphthaldehyde | (R,R)-Squaramide | CH₃CN, -38 °C | 92 | 91 | core.ac.uk |
The Pudovik reaction refers to the addition of the P-H bond of hydrophosphoryl compounds, such as diethylphosphite, across the carbon-nitrogen double bond of an imine. wikipedia.org This reaction is a primary and atom-efficient method for the synthesis of α-aminophosphonates, which are important as structural analogues of α-amino acids. wikipedia.orgcore.ac.uktandfonline.com
General Reaction Scheme: RCH=NR' + (EtO)₂P(O)H → (EtO)₂P(O)CHR-NHR' wikipedia.org
The reaction is closely related to the three-component Kabachnik-Fields reaction, in which an amine, a carbonyl compound, and a phosphite condense; the Pudovik reaction can be considered a two-component version where the imine is pre-formed. wikipedia.orgcore.ac.uknih.gov The addition can be performed under catalyst-free conditions, often requiring elevated temperatures or microwave assistance. beilstein-journals.orgmdpi.com Alternatively, the reaction can be catalyzed by either a base or a Lewis acid. wikipedia.orgnih.gov For example, a microwave-assisted, solvent- and catalyst-free method has been developed for the efficient synthesis of a variety of α-aryl-α-aminophosphonates from imines and diethylphosphite. beilstein-journals.org
| Imine | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-benzylidene(butyl)amine | Microwave, 100 °C, 20 min | 80 | beilstein-journals.org |
| N-benzylidenecyclohexylamine | Microwave, 100 °C, 20 min | 82 | beilstein-journals.org |
| N-(4-chlorobenzylidene)butylamine | Microwave, 80 °C, 20 min | 94 | beilstein-journals.org |
| Carbazole-related imine | Tetramethylguanidine, Toluene | Good yields | nih.govmdpi.com |
| Aniline/Benzaldehyde derived imine | MoO₂Cl₂, Solvent-free | Not specified | mdpi.com |
Diethylphosphite Addition to Imines (Pudovik Reaction)
Synthesis of α-Aminophosphonates
The synthesis of α-aminophosphonates, which are structural analogs of α-amino acids, represents a significant application of diethylphosphite. rsc.org A straightforward and environmentally conscious method involves the one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and diethylphosphite. rsc.orgcapes.gov.br This reaction can proceed efficiently without the need for a solvent or a catalyst, simply by heating the neat mixture of reactants. rsc.org For instance, the reaction of an aldehyde, an amine, and diethylphosphite can yield the corresponding α-aminophosphonate in high yields. rsc.org
Various catalysts have been explored to enhance the efficiency and broaden the scope of this transformation. Lewis acids such as tin(II) triflate have proven effective, particularly under solvent-free conditions, which are considered more environmentally friendly. thieme-connect.com Other catalysts, including magnesium perchlorate (B79767), have also been successfully employed. thieme-connect.com The reaction can also be catalyzed by propyl phosphonic anhydride (B1165640) (T3P®), which facilitates the smooth formation of α-aminophosphonates from paramagnetic aldehydes and amines with diethylphosphite. arkat-usa.org
The general scheme for this synthesis is depicted below: R1CHO + R2NH2 + (C2H5O)2P(O)H → (C2H5O)2P(O)CH(R1)NHR2 + H2O
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Aniline | Sn(OTf)2 (solvent-free) | High | thieme-connect.com |
| 4-Bromobenzaldehyde | 1,4-Phenylenediamine | Cellulose-SO3H (neat) | Good | acgpubs.org |
| Paramagnetic Aldehyde | Benzylamine | T3P® | 45 | arkat-usa.org |
| Ketone (TEMPONE) | Benzylamine | T3P® | 28 | arkat-usa.org |
This table presents a selection of reported yields and is not exhaustive.
Interrelationship with the Kabachnik–Fields Reaction
The synthesis of α-aminophosphonates from an aldehyde, an amine, and diethylphosphite is known as the Kabachnik–Fields reaction. mdpi.comcore.ac.uk This multicomponent reaction is a cornerstone in organophosphorus chemistry for creating α-aminophosphonates and their derivatives. arkat-usa.orgnih.gov
There are two primary mechanistic pathways proposed for the Kabachnik–Fields reaction. core.ac.uk
Imine Pathway: The aldehyde and amine first condense to form an imine (Schiff base). Subsequently, diethylphosphite adds across the C=N double bond of the imine in a nucleophilic addition. core.ac.uknih.gov This step is often the rate-determining step and can be catalyzed by Lewis acids that activate the imine. nih.gov
α-Hydroxyphosphonate Pathway: Diethylphosphite adds to the carbonyl group of the aldehyde to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a substitution reaction with the amine to yield the final α-aminophosphonate. core.ac.uk
The reaction conditions and the nature of the substrates and catalysts can influence which pathway is dominant. core.ac.uk For example, when using trialkyl phosphites, an acid catalyst like p-toluenesulfonic acid (PTSA) is necessary, whereas with diethylphosphite, the reaction can proceed without a catalyst under solvent-free conditions. core.ac.uk
The Kabachnik-Fields reaction is closely related to the Pudovik reaction, which involves the direct addition of a dialkylphosphite to a pre-formed imine. wikipedia.org In essence, the Kabachnik-Fields reaction can be seen as an in-situ Pudovik reaction where the imine is generated in the reaction mixture.
| Catalyst | Reactants | Conditions | Product | Reference |
| Tetra-tert-butylphthalocyanines | Ketones, Diethylphosphite, Benzylamine/Ammonium (B1175870) carbonate | Catalytic | α-Aminophosphonates | organic-chemistry.org |
| Zinc triflate / Iron triflate | Benzaldehyde, Substituted amines, Diethylphosphite | Mild | α-Aminophosphonates | mdpi.comnih.gov |
| Mg(ClO4)2 | Uracil (B121893) moiety, Acetonitrile (B52724) | 80 °C | α-Aminophosphonate derivatives | mdpi.com |
| Cerium chloride / Cerium oxide | Aniline derivatives, Substituted benzaldehydes, Diethylphosphite | Solvent-free, Mild | Diethyl α-phenylamino-benzylphosphonates | mdpi.com |
This table illustrates the versatility of the Kabachnik-Fields reaction with various catalysts and substrates.
Enantioselective Pudovik Reactions
The Pudovik reaction, the addition of hydrophosphonyl compounds like diethylphosphite to imines, can be rendered enantioselective through the use of chiral catalysts. wikipedia.org This allows for the synthesis of optically active α-aminophosphonates, which are of significant interest in medicinal chemistry.
Chiral catalysts employed in these reactions include:
Chiral Brønsted acids: Chiral thiourea (B124793) derivatives have been shown to effectively catalyze the hydrophosphonylation of N-benzyl imines with high enantioselectivity. organic-chemistry.org
Chiral Lewis acids: Chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complexes are highly effective catalysts for the addition of phosphites to both aldehydes and aldimines, yielding enantioenriched α-hydroxy and α-amino phosphonates. organic-chemistry.orgorganic-chemistry.org These catalysts can achieve high yields and enantioselectivities (up to 98% ee) with low catalyst loadings. organic-chemistry.org
Chiral bases: Quinine (B1679958) has been used to promote the enantioselective Pudovik reaction of aryl aldehydes. wikipedia.org
A notable development is a metal-free, stereoselective reductive coupling between isatins and aldehydes, where diethylphosphite acts as the stoichiometric reductant. nih.gov This reaction proceeds via a base-catalyzed Pudovik addition and a subsequent phosphonate/phosphate (B84403) rearrangement, with chiral iminophosphoranes serving as basic catalysts to achieve high diastereo- and enantioselectivities. nih.gov
| Catalyst System | Substrates | Product | Enantiomeric Excess (ee) | Reference |
| Chiral TBOx Aluminum(III) complex | Aldehydes/Aldimines, Phosphites | α-Hydroxy/α-Amino phosphonates | Up to 98% | organic-chemistry.org |
| Quinine | N-Boc protected imines, Diethylphosphite | Enantiomerically enriched α-amino phosphonates | Good | organic-chemistry.org |
| Chiral Thiourea | N-Benzyl imines | Enantioenriched free α-amino phosphonic acids | High | organic-chemistry.org |
| Chiral Lanthanoid/Titanium Alkoxides | Aromatic aldehydes, Diethylphosphite | α-Hydroxyphosphonates | Dependent on solvent and substrate electronics | rsc.org |
This table highlights some successful enantioselective Pudovik reaction systems.
Diethylphosphite Addition to Unsaturated Nitriles
Synthesis of α-Amino-bis-phosphonates
The double addition of diethylphosphite to nitriles presents a direct route for the synthesis of 1-aminobisphosphonates (ABPs), which are compounds of significant biological importance. researchgate.net This reaction can be effectively mediated by a ZnCl2/Et3N system. researchgate.net Furthermore, a one-pot synthesis of 1-aminobisphosphonates can be achieved starting from aldehydes, which are converted to nitriles in situ. researchgate.net
Another approach involves an interrupted Ritter-type reaction, where the reactive nitrilium intermediate is generated from a nitrile using Tf2O/HC(OR)3 and subsequently trapped by the phosphite ester to form the α-amino bisphosphonate. researchgate.net This method is efficient, scalable, and compatible with a wide range of substrates. researchgate.net
The synthesis of bis(α-aminophosphonates) has also been achieved through the reaction of aromatic aldehydes, 1,4-phenylenediamine, and diethylphosphite, catalyzed by cellulose-SO3H under neat conditions at room temperature. acgpubs.org
| Method | Reactants | Catalyst/Mediator | Product | Reference |
| Double addition | Nitriles, Diethylphosphite | ZnCl2/Et3N | 1-Aminobisphosphonates | researchgate.net |
| Interrupted Ritter-type reaction | Nitriles, Phosphite ester | Tf2O/HC(OR)3 | α-Amino bisphosphonates | researchgate.net |
| Three-component reaction | Aromatic aldehydes, 1,4-Phenylenediamine, Diethylphosphite | Cellulose-SO3H | Bis(α-aminophosphonates) | acgpubs.org |
This table summarizes different synthetic strategies for α-amino bisphosphonates using diethylphosphite.
Diethylphosphite Addition to α,β-Unsaturated Systems
Michael Addition for β-Phosphonomalonates
Diethylphosphite can undergo a phospha-Michael addition to α,β-unsaturated malonates to form β-phosphonomalonates. scientificlabs.ie This reaction can be efficiently catalyzed by a recyclable nano γ-ferric oxide-pyridine based catalyst.
A tandem Knoevenagel condensation followed by a phospha-Michael addition provides a one-pot synthesis of β-phosphonomalonates. This process involves the reaction of aldehydes or ketones with active methylene (B1212753) compounds (like malononitrile) and diethylphosphite. rsc.org Quaternary ammonium salts, such as [H-dabco][AcO], have been shown to be highly efficient catalysts for this tandem reaction, allowing it to proceed at room temperature under solvent-free conditions with excellent yields and short reaction times. rsc.org Diethylamine has also been identified as a novel and effective organocatalyst for this transformation. academie-sciences.fr
The reaction pathway generally involves the initial formation of a Knoevenagel condensation product (an α,β-unsaturated system) from the aldehyde/ketone and the active methylene compound. This is followed by the Michael addition of diethylphosphite to this intermediate. academie-sciences.fr
| Catalyst | Reactants | Conditions | Product | Yield (%) | Reference |
| Nano γ-Fe2O3-pyridine | α,β-Unsaturated malonates, Diethylphosphite | - | β-Phosphonomalonates | - | |
| [H-dabco][AcO] | Aldehydes/Ketones, Malononitrile, Diethylphosphite | Room temp, Solvent-free | β-Phosphonomalonates | 91-98 | rsc.org |
| Diethylamine | Anisaldehyde, Malononitrile, Diethylphosphite | - | β-Phosphonomalononitrile | Excellent | academie-sciences.fr |
| Potassium Phosphate | Anisaldehyde, Malononitrile, Diethylphosphite | - | Mixture of Knoevenagel product and β-phosphonomalononitrile | ~50 (for β-phosphonomalononitrile) | academie-sciences.fr |
This table showcases various catalytic systems for the synthesis of β-phosphonomalonates via Michael addition.
Synthesis of Vinyl Phosphonates
The synthesis of vinyl phosphonates, valuable intermediates in organic chemistry, can be effectively achieved using diethylphosphite through several catalytic pathways. sciforum.net
A prominent method involves the palladium-catalyzed cross-coupling of diethylphosphite with vinyl halides. organic-chemistry.orgsemanticscholar.org For instance, using a Pd(PPh₃)₄ catalyst under microwave irradiation allows for the quantitative cross-coupling with various vinyl halides in under 10 minutes, proceeding with retention of configuration. organic-chemistry.org Another approach involves a two-step procedure where a diol and diethylphosphite undergo transesterification, followed by a palladium-catalyzed coupling of the resulting cyclic phosphite with vinyl bromide to yield vinyl phosphonates. organic-chemistry.org
More recently, copper-catalyzed methods have emerged as efficient alternatives. Copper nanoparticles (CuNPs) supported on zinc oxide (ZnO) have been shown to effectively catalyze the direct synthesis of vinyl phosphonates from aliphatic alkynes and diethylphosphite. sciforum.netrsc.org These reactions are typically conducted in acetonitrile under an air atmosphere, without the need for additional ligands or additives. researchgate.netrsc.org The selectivity of the reaction is dependent on the alkyne's structure; aliphatic alkynes or those conjugated with a carbonyl group yield vinyl phosphonates, while alkynes conjugated with aromatic rings tend to form β-ketophosphonates. rsc.orgconicet.gov.ar
Experimental and DFT (Density Functional Theory) studies suggest the reaction proceeds via a copper-catalyzed anti-Markovnikov hydrophosphorylation process. sciforum.netrsc.org The ZnO support and acetonitrile solvent are crucial for the reaction to proceed, likely playing an active role in the mechanism, possibly through activation of the P-H bond in diethylphosphite. sciforum.netresearchgate.netrsc.org
Table 1: Copper-Catalyzed Synthesis of Vinyl Phosphonates from Aliphatic Alkynes and Diethylphosphite Reaction conditions typically involve the alkyne and diethylphosphite with a CuNPs/ZnO catalyst in acetonitrile, heated for several hours.
| Alkyne Substrate | Product | Proposed Mechanism | Source(s) |
| Aliphatic Alkynes | (E)-Vinyl Phosphonates | Copper-catalyzed anti-Markovnikov hydrophosphorylation | sciforum.net, rsc.org |
| Alkynes with Carbonyl Group | Vinyl Phosphonates | Copper-catalyzed hydrophosphorylation | conicet.gov.ar |
| 1-Octyne | Diethyl (E)-oct-1-en-1-ylphosphonate | Anti-Markovnikov hydrophosphorylation | rsc.org |
| 1-Decadeuterio-oct-1-yne | Deuterated Vinyl Phosphonate | Non-radical, anti-Markovnikov hydrophosphorylation | sciforum.net |
Phosphonylation and P-Alkylation Pathways Involving Diethylphosphite
Diethylphosphite is a key precursor for introducing the phosphonate moiety onto various organic scaffolds through phosphonylation and P-alkylation reactions. These transformations are fundamental for creating carbon-phosphorus (C-P) bonds.
Michaelis–Becker Reaction and P-Alkylation of Diethylphosphite
The Michaelis–Becker reaction is a classical method for forming C-P bonds via the P-alkylation of H-phosphonates. wikipedia.org In this reaction, diethylphosphite is first deprotonated by a strong base, such as potassium tert-butoxide or an alkali metal, to generate the diethyl phosphite anion. wikipedia.orgnih.gov This highly nucleophilic anion then reacts with an alkyl halide in a nucleophilic substitution to yield the corresponding alkylphosphonate. wikipedia.org
(C₂H₅O)₂P(O)H + Base → (C₂H₅O)₂P(O)⁻ (C₂H₅O)₂P(O)⁻ + R-X → (C₂H₅O)₂P(O)R + X⁻
While effective, the reaction requires strong bases, and with certain substrates, can sometimes lead to a mixture of products due to single electron transfer (SET) mechanisms. nih.gov To mitigate some of these issues, variations such as phase-transfer-catalyzed conditions have been developed. nih.gov A sustainable protocol utilizes a polyethylene (B3416737) glycol (PEG)/KI catalytic system with K₂CO₃ as the base for the reaction of benzyl (B1604629) halides with diethylphosphite at room temperature. nih.gov Additionally, an electrochemically induced Michaelis-Becker reaction has been reported, involving the cathodic reduction of diethylphosphite in the presence of alkyl halides. colab.wsresearchgate.net
Table 2: P-Alkylation of Diethylphosphite with Benzyl Halides via Michaelis-Becker Reaction Data based on a specific protocol using K₂CO₃ as the base and KI/PEG-400 as the catalytic system at room temperature.
| Benzyl Halide | Dialkyl Phosphite | Yield (%) | Source(s) |
| Benzyl chloride | Diethyl phosphite | 94 | nih.gov |
| 4-Methylbenzyl chloride | Diethyl phosphite | 92 | nih.gov |
| 4-Methoxybenzyl chloride | Diethyl phosphite | 95 | nih.gov |
| 4-Chlorobenzyl bromide | Diethyl phosphite | 96 | nih.gov |
Transition Metal-Catalyzed C-P Coupling Reactions
Transition metal catalysis has significantly expanded the scope of C-P bond formation using diethylphosphite, allowing for the coupling with aryl and heteroaryl electrophiles that are generally unreactive in the classical Michaelis-Becker reaction.
The palladium-catalyzed cross-coupling of diethylphosphite with aryl halides, known as the Hirao reaction, is a cornerstone for the synthesis of arylphosphonates. semanticscholar.orgnih.gov The generally accepted mechanism follows a catalytic cycle similar to other palladium-catalyzed cross-couplings: (i) oxidative addition of the aryl halide to a Pd(0) complex, (ii) ligand exchange where the phosphite replaces the halide on the Pd(II) center, and (iii) reductive elimination to form the arylphosphonate product and regenerate the Pd(0) catalyst. nih.govmdpi.com The trivalent tautomer of diethylphosphite, (EtO)₂POH, is believed to be the active species in the ligand exchange step. nih.gov
Initial protocols often used Pd(PPh₃)₄ as the catalyst. semanticscholar.org However, improved and more user-friendly systems have since been developed. One reliable protocol employs Pd(OAc)₂ with PPh₃ as the ligand, a sterically hindered amine base (like dicyclohexylmethylamine), and an alcoholic solvent, which was found to be key for achieving high yields with a variety of aryl bromides. thieme-connect.de Another highly efficient system uses Pd(OAc)₂ complexed to 1,1'-bis(diphenylphosphino)ferrocene (dppf), which successfully couples various aryl and heteroaryl halides, including challenging aryl chlorides. nih.gov In some cases, excess diethylphosphite can serve as both the reducing agent for the Pd(II) precatalyst and as a ligand for the active Pd(0) species. mdpi.comacs.org Greener approaches using polyethylene glycol (PEG) as the solvent have also been developed. researchgate.net
Table 3: Examples of Palladium-Catalyzed Coupling of Aryl Bromides with Diethyl Phosphite
| Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) | Source(s) |
| p-Bromotoluene | Pd(OAc)₂/PPh₃ | Dicyclohexylmethylamine | Ethanol | 95 | thieme-connect.de |
| 2-Chloropyrazine | Pd(OAc)₂/dppf | Triethylamine | DMF | 67 | nih.gov |
| 4-Bromoacetophenone | Pd(OAc)₂ (ligand-free) | Triethylamine | None (MW) | 90 | rsc.org |
| N-(3-iodobenzyl)acetamide | Pd(PPh₃)₄ | Triethylamine | PEG 600 | 95 | researchgate.net |
Nickel-based catalysts provide a more economical alternative to palladium for C-P cross-coupling reactions. mdpi.com These systems are effective for coupling diethylphosphite with a broad range of electrophiles, including aryl and heteroaryl chlorides, bromides, iodides, and sulfonates (e.g., triflates). mdpi.com
The mechanism of nickel-catalyzed C-P coupling has been a subject of study, with evidence supporting different pathways depending on the reaction conditions. acs.org In some systems, particularly those using a reducing agent like zinc, a Ni(0)→Ni(II) catalytic cycle analogous to the palladium-catalyzed Hirao reaction is proposed. researchgate.net However, when Ni(II) salts like NiCl₂ are used without an external reductant, a Ni(II)→Ni(IV) mechanism may be operative. mdpi.comacs.org In these "ligand-free" systems, the excess diethylphosphite can serve as the P-ligand for the nickel center. mdpi.com Electrochemical methods have also been developed, where an undivided cell with carbon electrodes is used for the nickel-catalyzed coupling of aryl bromides with diethylphosphite at room temperature. organic-chemistry.org
Table 4: Examples of Nickel-Catalyzed Cross-Coupling with Diethyl Phosphite
| Electrophile | Catalyst System | Conditions | Yield (%) | Source(s) |
| Aryl Bromides | NiCl₂ | Electrochemical, Room Temp | 15-91 | organic-chemistry.org, nih.gov |
| Heteroaryl Chlorides | Ni(cod)₂/dppf | Base, Toluene, 100 °C | High | mdpi.com |
| Phenyl Bromide | NiCl₂ | MW, Base, Ligand-free | Good | researchgate.net |
| Aryl Triflates | NiBr₂ | KBr additive | Good | mdpi.com |
Copper-catalyzed reactions represent another important avenue for the formation of C-P bonds using diethylphosphite. These methods are often cost-effective and exhibit unique reactivity. nih.gov
One established method involves the reaction of terminal alkynes with diethylphosphite, catalyzed by Cu₂O, to produce alkynylphosphonates. organic-chemistry.org This process is typically performed under air in acetonitrile without requiring additional bases or ligands. organic-chemistry.org Another strategy is the coupling of diethylphosphite with aryl halides, which can be catalyzed by Cu(I) salts, often in the presence of an N-ligand like proline or 1,10-phenanthroline (B135089). nih.govmdpi.com
Decarboxylative cross-coupling reactions have also been developed. For example, alkynyl acids can be coupled with diethylphosphite using a Cu(OAc)·H₂O catalyst with 1,10-phenanthroline as a ligand in water. rsc.org A proposed mechanism for this transformation involves several steps: coordination of the ligand to Cu(II), ligand exchange with the alkynyl acid, decarboxylation to form a copper-alkynyl intermediate, reaction with the phosphite anion, and finally, reductive elimination to give the desired product. rsc.org Copper catalysis can also facilitate the coupling of alkyl radicals (generated from aliphatic acids) with phosphorus-centered radicals (from H-P compounds) to form C(sp³)-P bonds. organic-chemistry.org
Table 5: Examples of Copper-Catalyzed P-C Bond Formation with Diethyl Phosphite
| Reactants | Catalyst System | Key Features | Product Type | Source(s) |
| Terminal Alkyne + Diethylphosphite | Cu₂O | Base/ligand-free, MeCN, Air | Alkynylphosphonate | organic-chemistry.org |
| Aryl Halide + Diethylphosphite | CuI / N-ligand | Base, various solvents | Arylphosphonate | nih.gov, mdpi.com |
| Alkynyl Acid + Diethylphosphite | Cu(OAc)·H₂O / 1,10-phenanthroline | Decarboxylative, Water solvent | Alkynylphosphonate | rsc.org |
| Diaryliodonium Salt + Diethylphosphite | Copper Catalyst | Room temp, 10 min reaction | Arylphosphonate | organic-chemistry.org |
Silver-Catalyzed Phosphonation of Azoles
A noteworthy advancement in the synthesis of phosphorylated heterocycles is the silver-catalyzed phosphonation of azoles using diethylphosphite. This method provides a direct route to C-P bond formation on the azole ring. An external oxidant-free approach has been developed for the phosphorylation of various azole derivatives, including benzo-1,3-azoles, 3-methylindole, and 4-methyl-2-acetylthiazole. rsc.org This reaction proceeds under mild electrochemical conditions at room temperature and normal pressure, employing a catalytic amount (1%) of silver salts (such as AgNO₃ or AgOAc) or silver oxide. rsc.org
The proposed mechanism involves the initial reaction of the silver(I) cation with diethylphosphite to form a silver dialkyl phosphonate intermediate. rsc.org This intermediate is then oxidized at the anode to generate a phosphorus-centered radical, (EtO)₂P(O)•. rsc.org This radical subsequently adds to the azole ring, leading to a radical intermediate that, through the loss of a hydrogen cation and an electron, yields the final phosphonated azole product. rsc.org Diethylphosphite has been shown to be more reactive in this transformation compared to diisopropyl phosphite. rsc.org This electrochemical method has successfully been applied to the phosphonation of benzene and coumarin (B35378) derivatives as well. nih.gov
Table 1: Silver-Catalyzed Phosphonation of Azoles with Diethylphosphite
| Azole Substrate | Catalyst | Product Yield | Reference |
|---|---|---|---|
| Benzoxazole | AgOAc | Up to 75% | rsc.org |
| Benzothiazole | AgOAc | Good | rsc.org |
| 3-Methylindole | Ag salt | Good | nih.gov |
Michaelis–Arbuzov Reaction Context in Phosphonate Synthesis
The Michaelis–Arbuzov reaction is a cornerstone in the synthesis of phosphonates and represents a classic application of phosphite esters. rsc.orgnii.ac.jp While the traditional reaction involves the reaction of a trialkyl phosphite with an alkyl halide at elevated temperatures, diethylphosphite can be utilized in related transformations. rsc.orgnii.ac.jp
For instance, a palladium-catalyzed Michaelis-Arbuzov type reaction has been developed for the synthesis of aryl phosphonates from triaryl phosphites and aryl iodides under mild conditions. organic-chemistry.org Furthermore, a Lewis acid-mediated Michaelis-Arbuzov reaction of arylmethyl halides and alcohols with triethyl phosphite enables the facile preparation of arylmethyl and heteroarylmethyl phosphonate esters at room temperature. organic-chemistry.org
The scope of the Michaelis-Arbuzov reaction has been expanded to include various substrates. For example, the reaction of 3-(1-bromobenzyl)coumarin with trialkyl phosphites yields the corresponding dialkyl phosphonates. researchgate.net Microwave-assisted Michaelis-Arbuzov reactions have demonstrated significant rate acceleration, allowing for the efficient synthesis of a range of phosphonates. researchgate.net Niobium(V) chloride has also been employed as an effective catalyst for the Michaelis-Arbuzov reaction in the synthesis of quinoxalinyl and dibenzodioxepinyl phosphonate derivatives. researchgate.net
Transesterification and Amination Reactions of Diethylphosphite
Diethylphosphite readily undergoes transesterification when treated with alcohols, particularly those with high boiling points. This equilibrium-driven reaction can be pushed towards the product by removing the ethanol byproduct. wikipedia.org This method allows for the synthesis of a variety of dialkyl phosphites. wikipedia.orgontosight.ai
(C₂H₅O)₂P(O)H + 2 ROH ⇌ (RO)₂P(O)H + 2 C₂H₅OH
Similarly, amination of diethylphosphite can be achieved by reacting it with amines, leading to the displacement of an ethoxy group and the formation of a phosphoramidate (B1195095). wikipedia.org
(C₂H₅O)₂P(O)H + RNH₂ → (C₂H₅O)(RN(H))P(O)H + C₂H₅OH
A metal-free, iodine-catalyzed cross-hetero-dehydrogenative coupling reaction of diethylphosphite with various amines and alcohols has also been reported. acs.org This reaction proceeds in the presence of an oxidant like aqueous hydrogen peroxide, affording phosphoramidates and phosphates in good to excellent yields. acs.org
Table 2: Examples of Transesterification and Amination Products from Diethylphosphite
| Reactant | Product Type | Yield | Reference |
|---|---|---|---|
| High-boiling alcohol | Dialkyl phosphite | Variable | wikipedia.org |
| Amine | Phosphoramidate | Variable | wikipedia.org |
| Indoline (with I₂/H₂O₂) | Diethyl indolin-1-ylphosphonate | Excellent | acs.org |
Atherton–Todd Reaction for Phosphoramidate and Phosphinate Synthesis
The Atherton–Todd reaction is a powerful method for the synthesis of phosphoramidates and related compounds from diethylphosphite. nih.govbeilstein-journals.org The reaction typically involves the treatment of diethylphosphite with an amine or alcohol in the presence of a base (often a tertiary amine like triethylamine) and a halogenating agent, most commonly carbon tetrachloride. nih.govbeilstein-journals.orgwikipedia.org
The reaction is believed to proceed through the in situ formation of a reactive intermediate, diethyl chlorophosphate, which is then attacked by the nucleophilic amine or alcohol. nih.govbeilstein-journals.org A wide range of amines, including primary and secondary amines, as well as hydrazines, can be used as nucleophiles to generate the corresponding phosphoramidates in good yields. nih.govbeilstein-journals.org The reaction conditions can be optimized, and in some cases, microwave irradiation has been shown to significantly improve yields and reduce reaction times. nih.gov
The Atherton-Todd reaction can also be applied to the synthesis of phosphinates. For instance, reacting diethylphosphite with an appropriate nucleophile can lead to the formation of phosphinate esters. rsc.org
Table 3: Scope of the Atherton–Todd Reaction with Diethylphosphite
| Nucleophile | Product Type | Yield | Reference |
|---|---|---|---|
| Primary Amine | Phosphoramidate | High | nih.govbeilstein-journals.org |
| Secondary Amine | Phosphoramidate | High | nih.govbeilstein-journals.org |
| Arylhydrazine | Phosphoramidate | 60-82% | beilstein-journals.org |
Reaction of Diethylphosphite with Grignard Reagents for Secondary Phosphine (B1218219) Oxides
The reaction of diethylphosphite with Grignard reagents provides a valuable route to secondary phosphine oxides. wikipedia.orgresearchgate.net This transformation involves a two-step process. Initially, the Grignard reagent acts as a base, deprotonating the P-H bond of diethylphosphite. wikipedia.org Subsequently, further equivalents of the Grignard reagent displace the ethoxy groups to form the secondary phosphine oxide after an aqueous workup. wikipedia.orgresearchgate.net
(C₂H₅O)₂P(O)H + CH₃MgBr → (C₂H₅O)₂P(O)MgBr + CH₄ (C₂H₅O)₂P(O)MgBr + 2 CH₃MgBr → (CH₃)₂P(O)MgBr + 2 MgBr(OC₂H₅) (CH₃)₂P(O)MgBr + H₂O → (CH₃)₂P(O)H + MgBr(OH)
This methodology has been successfully employed to prepare a variety of secondary phosphine oxides, including dibenzyl-, diphenyl-, and bis(4-methylphenyl)phosphine oxide, with yields ranging from 84-86%. researchgate.net These secondary phosphine oxides are important intermediates for the synthesis of other organophosphorus compounds, such as tertiary phosphine oxides. google.comorgsyn.org
Synthesis of Amino Methylene Bisphosphonates
Amino methylene bisphosphonates are an important class of compounds with various biological activities. A common and efficient method for their synthesis involves a three-component condensation reaction of an amine, an orthoformate (such as triethyl orthoformate), and diethylphosphite. beilstein-journals.orgd-nb.info
This one-pot reaction can be performed under catalyst- and solvent-free conditions, often with microwave assistance to improve reaction times and yields. beilstein-journals.org The mechanism is proposed to involve the initial reaction of the amine and orthoformate to form an imine intermediate. d-nb.info This is followed by the nucleophilic addition of two equivalents of diethylphosphite to the imine, ultimately yielding the amino methylene bisphosphonate. d-nb.info Various catalysts, such as Amberlyst-15 and sulfated choline ionic liquid, have also been employed to facilitate this transformation under mild conditions. jst.go.jpresearchgate.net
Table 4: Catalysts and Conditions for Amino Methylene Bisphosphonate Synthesis
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| None (Microwave) | 125 °C, 1 h | 82% | beilstein-journals.org |
| Amberlyst-15 | Room temperature, solvent-free | Good | jst.go.jp |
Catalytic Systems in Diethylphosphite Mediated Transformations
Organocatalysis and Brønsted Base Catalysis
Organocatalysis and Brønsted base catalysis represent environmentally benign and efficient strategies for promoting diethylphosphite-mediated transformations. These catalysts operate through mechanisms involving the activation of either the diethylphosphite nucleophile or the electrophilic substrate.
Choline (B1196258) hydroxide (B78521) has emerged as an effective and recyclable basic ionic liquid catalyst for the hydrophosphonylation of aldehydes with diethylphosphite, leading to the synthesis of α-hydroxyphosphonates. epo.orguniv-annaba.dz This method is noted for its high efficiency, straightforward procedure, and adherence to green chemistry principles. The reaction proceeds via a nucleophilic addition of diethylphosphite to the carbonyl carbon of aldehydes. epo.org Choline hydroxide is believed to promote the reaction by activating the substrates through the formation of hydrogen bridges. epo.org
The protocol is effective for a wide range of substrates, including aromatic, fused aromatic, and heterocyclic aldehydes, affording the corresponding products in excellent yields under both neat and solvent-based conditions. epo.org For instance, the reaction between benzaldehyde (B42025) and diethylphosphite using 10 mol% of choline hydroxide achieves a 98% yield in just five minutes. univ-annaba.dz The catalyst's reusability without significant loss of activity further enhances its practical utility. mdpi.com
Table 1: Choline Hydroxide-Catalyzed Synthesis of α-Hydroxyphosphonates from Aldehydes and Diethylphosphite Data sourced from multiple studies highlighting the efficiency of Choline Hydroxide.
| Aldehyde Substrate | Reaction Time (min) | Yield (%) | Reference |
| Benzaldehyde | 5 | 98 | univ-annaba.dz |
| 4-Chlorobenzaldehyde | 5 | 97 | epo.org |
| 4-Methylbenzaldehyde | 5 | 96 | epo.org |
| 4-Methoxybenzaldehyde | 8 | 98 | epo.org |
| 2-Naphthaldehyde | 10 | 95 | epo.org |
| 2-Furaldehyde | 10 | 94 | epo.org |
Secondary amines are a versatile class of organocatalysts for diethylphosphite additions, functioning as Brønsted bases or, in the case of chiral amines, as asymmetric catalysts.
Piperazine (B1678402) : Piperazine has been identified as a highly efficient catalyst for the synthesis of α-hydroxyphosphonates via the Pudovik reaction of various aldehydes with diethylphosphite. researchgate.net A notable application is a solvent-free grinding method, which offers high yields in short reaction times, presenting a green and expedient synthetic route. researchgate.net The catalytic activity of piperazine under these neat conditions was found to be superior to other secondary amines. researchgate.net
Tetramethylguanidine (TMG) : TMG is a potent organic base used to catalyze the addition of diethylphosphite to a variety of electrophiles, including aldehydes, ketones, imines, and α,β-unsaturated carbonyl compounds. researchgate.netunh.edu Its strong basicity facilitates the deprotonation of diethylphosphite, enhancing its nucleophilicity for addition reactions. TMG has been effectively used in the Pudovik reaction for preparing α-aminophosphonates. researchgate.net
Quinine (B1679958) : The Cinchona alkaloid quinine serves as a chiral organocatalyst for the highly enantioselective hydrophosphonylation of imines with diethylphosphite, yielding valuable, optically active α-amino phosphonates. core.ac.uk This asymmetric transformation, a variant of the Pudovik reaction, is of significant interest due to the biological importance of chiral α-amino phosphonic acids. researchgate.net The catalytic cycle is proposed to involve a bifunctional activation mechanism. The basic quinuclidine (B89598) nitrogen of quinine deprotonates the diethylphosphite, while the hydroxyl group at the C9 position activates the imine electrophile via hydrogen bonding. This dual activation within a structured transition state accounts for the high enantioselectivity observed, with enantiomeric excesses (ee) reaching up to 94%. Optimal results are often achieved at low temperatures in nonpolar solvents like xylene.
Table 2: Quinine-Catalyzed Asymmetric Hydrophosphonylation of N-Boc Imines with Diethylphosphite This table illustrates the effectiveness of quinine in promoting enantioselective addition.
| Imine Substituent (Aryl) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Phenyl | Xylene | -20 | 80 | 90 | |
| 4-Chlorophenyl | Xylene | -20 | 75 | 94 | |
| 4-Nitrophenyl | Xylene | -20 | 85 | 88 | |
| 2-Naphthyl | Xylene | -20 | 82 | 92 | |
| 2-Thienyl | Xylene | -20 | 78 | 85 |
Choline Hydroxide as Basic Ionic Liquid Catalyst
Lewis Acid Catalysis for Enhanced Reactivity
Lewis acid catalysts are widely employed to enhance the electrophilicity of carbonyls and imines, thereby accelerating their reaction with diethylphosphite. This approach is central to many efficient syntheses of α-hydroxyphosphonates and α-aminophosphonates.
Magnesium perchlorate (B79767) (Mg(ClO₄)₂) is a remarkably efficient and mild Lewis acid catalyst for the one-pot, three-component Kabachnik-Fields reaction, which combines an aldehyde, an amine, and diethylphosphite to produce α-aminophosphonates. This catalyst is highly effective under solvent-free conditions, leading to high yields in short reaction times. The reaction is believed to proceed through the simultaneous involvement of the carbonyl compound, the amine, and the phosphite (B83602) in the transition state, without the formation of an intermediate imine or α-hydroxyphosphonate.
Comparative studies have shown that Mg(ClO₄)₂ is superior to other metal perchlorates and metal triflates for certain transformations. The catalytic activity is influenced by the counteranion, with the perchlorate anion proving most effective among various magnesium salts. The methodology is general for a range of aldehydes, amines, and phosphites.
Table 3: Mg(ClO₄)₂-Catalyzed Three-Component Synthesis of α-Aminophosphonates A selection of results demonstrating the broad applicability and high efficiency of the Mg(ClO₄)₂ catalyst.
| Aldehyde | Amine | Phosphite | Conditions | Yield (%) | Reference |
| Benzaldehyde | Aniline | Diethylphosphite | 50°C, EtOH | 98 | |
| 4-Chlorobenzaldehyde | Aniline | Diethylphosphite | 50°C, EtOH | 96 | |
| 4-Methoxybenzaldehyde | Benzylamine | Diethylphosphite | neat, rt | 95 | |
| Cyclohexanone | Aniline | Diethylphosphite | neat, 60°C | 90 | |
| 1-Naphthaldehyde | Aniline | Diethylphosphite | 50°C, EtOH | 95 |
Tin(II) chloride dihydrate (SnCl₂·2H₂O) functions as an effective and mild Lewis acid catalyst in diethylphosphite-mediated reactions. It is particularly useful in the Pudovik reaction for the addition of diethylphosphite to imines. The use of SnCl₂·2H₂O can significantly accelerate the synthesis of α-aminophosphonates. For instance, in the hydrophosphonylation of imines derived from amlodipine, employing this catalyst under ultrasound irradiation reduced reaction times from hours to minutes. It has also been utilized as a catalyst in three-component Kabachnik-Fields condensations, where its diastereomeric directing effect can be influenced by the reaction conditions. core.ac.uk
Boron trifluoride, typically used as its diethyl etherate complex (BF₃·OEt₂), is a powerful Lewis acid for activating electrophiles in reactions with diethylphosphite. It has been applied as a catalyst in the hydrophosphonylation of imines to generate α-aminophosphonates. researchgate.net In one example, the hydrophosphonylation of a chiral imine with diethylphosphite was catalyzed by boron trifluoride, resulting in the formation of an α-aminophosphonate as a single diastereoisomer in good yield. BF₃·OEt₂ has also been used to catalyze the reaction of diethylphosphite with ketene (B1206846) to form diethyl 1-acetoxyvinylphosphonate. Its strong electrophile-activating ability makes it a valuable tool for promoting C-P bond formation in challenging substrates.
Heteropoly Acid Catalysis (e.g., H6P2W18O62·14H2O)
Heterogeneous and Nanocatalysis
Nanoparticles of stannic oxide (SnO₂) have been identified as efficient and reusable heterogeneous catalysts for the Kabachnik-Fields reaction. rsc.orgresearchgate.net These nanocatalysts have been successfully employed in the one-pot, three-component synthesis of novel α-aminophosphonates.
In a specific application, SnO₂ nanoparticles catalyzed the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole, various aromatic aldehydes, and diethylphosphite. researchgate.net The reactions were conducted under solvent-free conditions using microwave irradiation, which significantly reduced reaction times. This method afforded a series of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)-phosphonates in high yields, ranging from 89% to 97%. rsc.orgresearchgate.net The use of SnO₂ nanoparticles represents an environmentally benign approach due to the solvent-free conditions and the heterogeneous nature of the catalyst, which allows for easy separation from the reaction mixture and potential reuse. researchgate.net The synthesis of SnO₂ nanoparticles themselves can be achieved through various methods, including one-step solid-state reactions, yielding particles with adjustable grain sizes. capes.gov.br
A novel magnetically recyclable heterogeneous catalyst has been developed by immobilizing a pyridine-based derivative onto nano γ-ferric oxide (γ-Fe₂O₃) particles, sometimes coated with silica. nih.govresearchgate.net This catalyst functions as a solid organic base and has been effectively used to catalyze the phospha-Michael addition of diethylphosphite to α,β-unsaturated malonates. researchgate.net
The reaction yields β-phosphonomalonates efficiently. researchgate.net A significant advantage of this system is the magnetic property of the γ-Fe₂O₃ core, which allows the catalyst to be easily and quickly separated from the reaction mixture using an external magnet. researchgate.netresearchgate.net Research has shown that this catalyst can be recovered and reused for at least ten cycles without a significant decrease in its catalytic activity. researchgate.net The synthesis of this catalyst provides an odorless and recyclable alternative to using pyridine (B92270) directly, which is known for its noxious fumes. nih.govresearchgate.net
Amberlyst-15, a strongly acidic, macroreticular polymeric resin, serves as an effective and reusable solid-phase catalyst for several diethylphosphite-mediated reactions. It is particularly effective in the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction and in the preparation of α-hydroxyphosphonates through the Pudovik reaction. rsc.orgacademie-sciences.fr
For the synthesis of α-aminophosphonates, Amberlyst-15 catalyzes the one-pot, three-component reaction of an aldehyde, an amine, and diethylphosphite. The process is highly efficient under solvent-free conditions, especially when coupled with microwave irradiation, leading to high yields (e.g., 92%) in very short reaction times (e.g., 4 minutes). The catalyst is inexpensive, environmentally friendly, and can be easily recovered and reused. Comparative studies have shown Amberlyst-15 to be superior to many other catalysts, including various Lewis acids and other solid acids, particularly under solvent-free conditions. rsc.org
Amberlyst-15 has also been utilized as a catalyst for the hydrophosphonylation of aldehydes with diethylphosphite to produce α-hydroxyphosphonates. scispace.comacademie-sciences.fr Furthermore, its catalytic activity has been demonstrated in the synthesis of α′-oxindole-α-hydroxyphosphonates, where sonication at 45°C for 15 minutes gave yields comparable to conventional heating at 100°C for two hours. rsc.org
Table 4: Performance of Amberlyst-15 in the Synthesis of an α-Aminophosphonate
| Temperature/Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Room Temperature | 1 hour | 91 | |
| Microwave Irradiation | 4 minutes | 92 |
Reaction: Aromatic amine, aromatic aldehyde, and diethylphosphite under solvent-free conditions.
Copper Nanoparticles Supported on Zinc Oxide (CuNPs/ZnO)
Copper nanoparticles supported on zinc oxide (CuNPs/ZnO) have emerged as an effective heterogeneous catalyst for several transformations involving diethylphosphite, particularly in the synthesis of β-ketophosphonates and vinyl phosphonates. This catalytic system operates efficiently under mild, aerobic conditions without the need for additional ligands or additives. sciforum.net The synthesis of the catalyst involves the fast reduction of anhydrous copper(II) chloride with lithium sand and a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB), resulting in well-dispersed, spherical copper nanoparticles with an average size of around 6.0 nm supported on ZnO.
Research has shown that both the ZnO support and the choice of solvent are crucial for the catalytic activity. rsc.org Reactions for the synthesis of vinyl phosphonates from aliphatic alkynes and diethylphosphite proceed effectively in acetonitrile (B52724) (ACN), while other supports or solvents lead to significantly lower conversions. rsc.org This suggests a synergistic role where Lewis acidic (Zn²⁺) and/or Lewis basic (O²⁻) sites on the ZnO support are necessary for the reaction to proceed at a reasonable rate.
A notable feature of the CuNPs/ZnO catalyst is its selectivity, which is dependent on the nature of the alkyne substrate. researchgate.net When terminal alkynes conjugated with an aromatic ring are used as starting materials, β-ketophosphonates are formed as the major products. Conversely, aliphatic alkynes primarily yield the corresponding (E)-vinyl phosphonates through an anti-Markovnikov hydrophosphorylation process. rsc.orgresearchgate.net The proposed mechanism for β-ketophosphonate formation involves the generation of a phosphorus radical from diethylphosphite, promoted by Cu(II) species and ZnO. This radical then adds to the alkyne, and subsequent interaction with an active-oxygen copper complex, formed from the reaction of CuNPs with atmospheric dioxygen, leads to the final product. For aliphatic alkynes, DFT studies suggest a mechanism where the reaction is initiated by the activation of the alkyne by the copper catalyst, with acetonitrile playing an active role as a ligand. sciforum.netresearchgate.net
Table 1: Synthesis of β-Ketophosphonates and Vinyl Phosphonates using CuNPs/ZnO Catalyst Data derived from experimental findings.
| Entry | Starting Alkyne | Product Type | Time (h) | Conversion (%) |
| 1 | Phenylacetylene | β-Ketophosphonate | 5 | 98 |
| 2 | 1-Octyne | Vinyl Phosphonate (B1237965) | 5 | 95 |
| 3 | 4-Phenyl-1-butyne | Vinyl Phosphonate | 24 | 60 |
| 4 | 1-Ethynylcyclohexene | β-Ketophosphonate | 24 | 40 |
Photo- and Electrochemical Catalysis
Photo- and electrochemical methods offer alternative pathways for C-P bond formation using diethylphosphite under mild conditions, often avoiding harsh reagents. mdpi.combeilstein-journals.org Electrochemical synthesis, in particular, has been utilized for the phosphorylation of various organic molecules.
One approach involves the direct anodic coupling of arenes with phosphites. nih.gov A bimetallic catalytic system of Mn(II)(bpy)/Ni(BF₄)(bpy) has been used for the electrochemical oxidation of a mixture of an aromatic compound and diethylphosphite, yielding diethyl arylphosphonates in good yields (up to 70%) with complete conversion of the phosphite at room temperature. mdpi.com The process is believed to involve the formation of phosphorus-centered radical cations as key electrophilic intermediates that react with the arene. nih.gov Similarly, the electrochemical coupling of C-H bonds of alkynes, alkenes, and aryl compounds with dialkyl phosphonates has been achieved using a silver catalyst in a divided cell. beilstein-journals.org
Electrochemical methods have also been applied to the synthesis of 1-amino phosphonates from N-Boc-tetrahydroisoquinoline and dialkyl phosphites at constant current using graphite (B72142) electrodes. beilstein-journals.org In some cases, metal catalysts are not required. For instance, the C-P bond formation via the reaction of acridine (B1665455) compounds with trialkyl phosphites can be conducted in electrochemical conditions without metal catalysts or strong oxidizing agents, leading to selective C9 phosphorylation with high yield. beilstein-journals.org Photochemical reactions provide another route. The reaction of aryl iodides with trialkyl phosphites, for example, can be induced by UV irradiation to prepare dialkyl arylphosphonates, though it may require prolonged reaction times. orgsyn.org A more recent photocatalyst-free method utilizes a carbonate anion to assist in the photochemical activation of aryl halides for C-P bond formation. organic-chemistry.org
Table 2: Examples of Photo- and Electrochemical Phosphorylation with Diethylphosphite A summary of various reported reaction systems.
| Reaction Type | Substrate | Catalyst/Mediator | Product Yield | Reference |
| Electrochemical C-P Coupling | Aromatic Compound | 1% Mn(II)(bpy)/Ni(BF₄)(bpy) | up to 70% | mdpi.com |
| Electrochemical C-P Coupling | N-Boc-tetrahydroisoquinoline | Graphite electrodes (catalyst-free) | - | beilstein-journals.org |
| Photochemical C-P Coupling | Aryl Iodide | UV irradiation (catalyst-free) | - | orgsyn.org |
| Photochemical C-P Coupling | Aryl Halide | Carbonate anion (photocatalyst-free) | Excellent | organic-chemistry.org |
Diselenide-Mediated Catalytic Functionalization
Diaryldiselenides have been established as effective organocatalysts for the cross-dehydrogenative nucleophilic functionalization of hydrophosphoryl compounds like diethylphosphite. nsf.govnih.gov This methodology facilitates the formation of P-N, P-O, and P-S bonds under mild conditions, representing a highly atom-economical process where oxygen is reduced to water. nsf.gov The catalytic cycle is proposed to be analogous to the Atherton-Todd reaction, where the diselenide acts as a recyclable substitute for halogenating agents. nsf.govnih.gov
The mechanism involves an initial reaction between the hydrophosphoryl compound and the diaryldiselenide to generate a phosphoryl selenide (B1212193) intermediate and an arylselenol. nsf.gov The phosphoryl selenide is then attacked by a nucleophile (such as an amine or alcohol) to form the desired product. The cycle is completed by the reoxidation of the arylselenol back to the diaryldiselenide in the presence of air as the terminal oxidant. nsf.gov
The efficiency of the catalyst is strongly influenced by the electronic properties of the aryl group on the diselenide. Studies have shown that electron-withdrawing groups on the diaryldiselenide enhance the reaction rate. nsf.gov For example, in the coupling of diethylphosphite with benzylamine, diphenyldiselenide showed low conversion, whereas catalysts bearing trifluoromethyl or nitro groups, such as bis(3,5-bis(trifluoromethyl)phenyl) diselenide, led to complete conversion in a much shorter time. nsf.gov This catalytic system has been successfully applied to the reaction of diethylphosphite with a range of primary and secondary amines, as well as phenols, to produce the corresponding phosphoramidates and phosphate (B84403) esters in high yields. nsf.gov
Table 3: Effect of Diaryl Diselenide Catalyst on the Coupling of Diethylphosphite and Benzylamine Data from catalyst screening studies. nsf.gov
| Catalyst (Ar in (ArSe)₂) | Time for Complete Conversion (h) |
| Phenyl | > 24 (22% conversion) |
| 4-Nitrophenyl | > 24 (byproduct formation) |
| 3,5-Bis(trifluoromethyl)phenyl | 1.5 |
| Pentafluorophenyl | 1.5 |
Mechanistic Elucidation and Kinetic Investigations
Detailed Mechanistic Pathways of Hydrophosphonylation
Hydrophosphonylation, also known as the Pudovik reaction, involves the addition of the P-H bond of diethylphosphite across a carbon-heteroatom double bond, most commonly the carbonyl group of aldehydes and ketones. wikipedia.org The reaction is a direct method for forming α-hydroxyphosphonates.
The mechanism is often catalyst-dependent. In a base-catalyzed pathway, the initial step involves the deprotonation of diethylphosphite to form a nucleophilic phosphite (B83602) anion. academie-sciences.fr This anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate product. The facilitation of the phosphonate-phosphite tautomerism via deprotonation is essential for the reaction to proceed efficiently. academie-sciences.fr
Under acidic catalysis, such as with a heteropolyacid (HPA), the mechanism is proposed to start with the protonation of the carbonyl oxygen of the aldehyde. lp.edu.ua This activation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair on the phosphorus atom of the tautomeric P(III) form of diethylphosphite. This attack forms an intermediate hydroxyphosphonium cation, which, upon interaction with the catalyst's counter-anion, leads to the final product. lp.edu.ua
The efficiency of the hydrophosphonylation reaction is significantly influenced by the choice of catalyst. Studies have compared various catalysts for the reaction between benzaldehyde (B42025) and diethylphosphite.
| Catalyst (mol %) | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| K₃PO₄ (5) | <10 | 98 | academie-sciences.fr |
| KF/Al₂O₃ (10) | 120 | 90 | academie-sciences.fr |
| NaOH (5) | 60 | 92 | academie-sciences.fr |
| Et₃N (10) | 180 | 65 | academie-sciences.fr |
| H₆P₂W₁₈O₆₂·14H₂O (1) | 10 | 97 | lp.edu.ua |
| None | 720 | 0 | lp.edu.ua |
Understanding the Michaelis–Arbuzov and Michaelis–Becker Mechanisms
The Michaelis-Arbuzov and Michaelis-Becker reactions are fundamental methods for forming carbon-phosphorus bonds, leading to the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. researchgate.netwikipedia.org
The Michaelis–Arbuzov reaction involves the reaction of a trivalent phosphorus ester, such as triethyl phosphite, with an alkyl halide. wikipedia.org The mechanism proceeds in two Sₙ2 steps. First, the nucleophilic phosphorus atom attacks the electrophilic alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate. wikipedia.org In the second step, the displaced halide anion attacks one of the alkoxy carbons on the phosphonium salt, displacing the phosphorus atom and yielding the final pentavalent phosphonate (B1237965) ester and a new alkyl halide. wikipedia.org This reaction typically requires elevated temperatures (120°C - 160°C). wikipedia.orgacs.org Lewis acids can be used to mediate the reaction, allowing it to proceed at room temperature. rsc.org
The Michaelis–Becker reaction provides an alternative route that starts with a dialkyl phosphite, such as diethylphosphite, instead of a trialkyl phosphite. acs.orgrushim.ru The mechanism involves the deprotonation of diethylphosphite by a strong base to form a highly nucleophilic sodium dialkyl phosphite. wikipedia.orgnih.gov This phosphorus anion then directly attacks an alkyl halide in an Sₙ2 reaction to form the C-P bond, yielding a dialkyl phosphonate. rushim.ru Unlike the Arbuzov reaction, the Michaelis-Becker reaction is often carried out at lower temperatures but requires a strong base, which can be incompatible with sensitive substrates. acs.orgnih.gov
These two reactions are complementary; the Arbuzov reaction is suitable for substrates that are sensitive to strong bases, while the Michaelis-Becker reaction is advantageous for thermally sensitive compounds. acs.org
Mechanistic Insights into the Atherton–Todd Reaction
The Atherton–Todd reaction is a method for converting dialkyl phosphites into various phosphorus compounds, such as phosphoramidates or dialkyl chlorophosphates. wikipedia.orgbeilstein-journals.org The classic reaction involves a dialkyl phosphite, a primary or secondary amine, and carbon tetrachloride, which acts as both a solvent and a chlorine source. beilstein-journals.org
The mechanism has been a subject of some debate, but a generally accepted pathway involves the base (an amine) playing a crucial role. wikipedia.orgbeilstein-journals.org One proposed mechanism begins with the deprotonation of the dialkyl phosphite by the amine base to generate a phosphite anion. wikipedia.org This anion then attacks one of the chlorine atoms of carbon tetrachloride, forming a dialkyl chlorophosphate intermediate and the trichloromethanide anion. wikipedia.org The trichloromethanide anion then deprotonates the protonated amine base, regenerating the amine and forming chloroform. wikipedia.org The highly reactive dialkyl chlorophosphate intermediate is typically not isolated but is immediately trapped in situ by a nucleophile, such as an amine or an alcohol, to yield the final phosphoramidate (B1195095) or phosphate (B84403) ester, respectively. wikipedia.orgsci-hub.se
Variations of the reaction use different halogen sources, such as iodoform, or proceed under phase-transfer conditions. beilstein-journals.org An iodine-mediated Atherton-Todd type reaction has also been developed that proceeds without an external base, using iodine as a catalyst and an oxidant like hydrogen peroxide. acs.org
Role of Intermediates in Diethylphosphite Reactions
The reactions of diethylphosphite are characterized by several key reactive intermediates that dictate the course of the transformation.
Phosphite Anion : In base-catalyzed reactions like the Michaelis-Becker and certain pathways of the Atherton-Todd and hydrophosphonylation reactions, the deprotonated form of diethylphosphite is a critical intermediate. wikipedia.orgacademie-sciences.fr This anion is a potent phosphorus-centered nucleophile that readily attacks electrophilic centers like alkyl halides or carbonyl carbons. academie-sciences.frnih.gov
Phosphonium Salt : This intermediate is characteristic of the Michaelis-Arbuzov reaction. It is a tetra-alkoxyphosphonium halide formed from the initial attack of a trialkyl phosphite on an alkyl halide. wikipedia.org Its subsequent dealkylation by the halide ion is the final step in phosphonate formation.
Dialkyl Chlorophosphate : This is a highly reactive intermediate formed during the Atherton–Todd reaction. wikipedia.orgsci-hub.se Diethylphosphite is converted into diethyl chlorophosphate when reacted with carbon tetrachloride and a base. sci-hub.se This intermediate is immediately subjected to nucleophilic attack by an amine, alcohol, or other nucleophile present in the reaction mixture to form the final product. wikipedia.org
Hydroxyphosphonium Cation : In the acid-catalyzed hydrophosphonylation of aldehydes, an oxonium cation is first formed by protonation of the carbonyl. Subsequent attack by the P(III) tautomer of diethylphosphite leads to a hydroxyphosphonium cation intermediate, which then rearranges to the final α-hydroxyphosphonate. lp.edu.ua
Influence of Reaction Conditions on Mechanistic Pathways
Reaction conditions such as temperature, solvent, catalyst, and molar ratios of reactants exert a profound influence on the mechanistic pathways and product distribution in reactions involving diethylphosphite.
Temperature: The Michaelis-Arbuzov reaction typically requires high temperatures to drive the dealkylation of the phosphonium intermediate, whereas the Michaelis-Becker reaction can proceed at room temperature. acs.org In asymmetric hydrophosphonylation, lowering the reaction temperature can have a positive effect on enantioselectivity, though often at the cost of reaction rate and yield. rsc.org The synthesis of diethylphosphite itself from triethyl phosphite and phosphorous acid is exothermic, and the reaction temperature is controlled between 80°C and 130°C to ensure high purity and yield. google.com
Catalyst and Base: The choice of catalyst is critical in hydrophosphonylation. Strong bases like K₃PO₄ can dramatically accelerate the reaction compared to weaker bases like triethylamine (B128534). academie-sciences.fr In asymmetric synthesis, the catalyst system, including the metal center (e.g., Sc, Y, La) and the chiral ligand, determines the stereochemical outcome. rsc.orgrsc.org In the Atherton-Todd reaction, a hindered base like diisopropylethylamine (DIPEA) may favor mechanisms that proceed via deprotonation of the phosphite rather than nucleophilic attack by the amine on the phosphite's alkyl chain. beilstein-journals.org
Solvent: The solvent can significantly impact reaction outcomes. In the Michaelis-Becker reaction for synthesizing benzyl (B1604629) phosphonates, using PEG-400 as a solvent was found to be superior to MeCN, DMF, or THF, as it enhances the reactivity of the inorganic base (K₂CO₃). nih.gov For asymmetric hydrophosphonylation, screening of solvents showed that 1,4-dioxane (B91453) provided excellent yield and high enantioselectivity. rsc.org
Reactant Ratio: The molar ratio of substrates can steer a reaction toward a desired product. In a three-component reaction between benzylamine, triethyl orthoformate, and diethyl phosphite, different product distributions were observed depending on the molar ratio of the reagents. nih.gov For instance, a 1:2:1 molar ratio of amine:phosphite:orthoformate led to a mixture of products, while a 1:4:2 ratio yielded the desired N-benzyl aminomethylenebisphosphonic acid in good yield. nih.gov
rsc.org| Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| Toluene | 24 | 99 | 80 |
| THF | 24 | 99 | 81 |
| CH₂Cl₂ | 24 | 99 | 80 |
| 1,4-Dioxane | 24 | 99 | 85 |
Kinetic Modeling and Rate Determinations of Diethylphosphite Reactions
The kinetic analysis of diethylphosphite reactions provides quantitative insights into reaction rates, activation energies, and rate-determining steps. While comprehensive kinetic models for all major reactions are not universally established, several studies have shed light on their kinetic behavior.
For the hydrophosphonylation reaction, studies have focused on the efficiency and rate under different catalytic conditions. The use of potassium phosphate as a catalyst under solvent-free conditions leads to an extremely rapid, exothermic reaction, often completing in under 10 minutes, which suggests a very low activation barrier. academie-sciences.fr Kinetic studies on the adsorption of metal ions by phosphonate materials have been fitted to pseudo-second-order kinetic models. rsc.org
In the context of the Kabachnik–Fields reaction, a three-component reaction involving an amine, a carbonyl compound, and diethylphosphite, it has been suggested that the formation of the imine intermediate is likely the rate-limiting factor. rsc.org
Kinetic investigations have also been applied to the use of diethylphosphite derivatives in polymer chemistry. For instance, the curing kinetics of epoxy resins with diethylphosphite derivatives have been studied using differential scanning calorimetry (DSC) to determine the apparent activation energy and reaction order of the curing process. researchgate.net Similarly, kinetic constants for termination and propagation reactions have been determined in the polymerization of phosphorus-containing acrylates to elucidate the reaction mechanisms. researchgate.net
| Reaction Type | Kinetic Aspect Investigated | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Epoxy Curing | Curing kinetics | Differential Scanning Calorimetry (DSC) | Determination of activation energy and reaction order. | researchgate.net |
| Polymerization | Termination and propagation rates | Modeling | Rate increases were driven by changes in termination or propagation kinetic constants depending on the monomer. | researchgate.net |
| Kabachnik–Fields | Rate-limiting step | Experimental study | Imine formation is likely the rate-limiting factor. | rsc.org |
| Hydrophosphonylation | Reaction rate | Catalyst screening | Potassium phosphate catalyst allows reaction completion in <10 min. | academie-sciences.fr |
Computational Chemistry and Theoretical Studies of Diethylphosphite Systems
Density Functional Theory (DFT) Calculations for Structural Optimization and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organophosphorus compounds, including diethylphosphite. It offers a favorable balance between computational cost and accuracy. DFT calculations are widely used to determine the ground-state geometry of molecules, a process known as structural optimization.
In this process, the coordinates of the atoms are systematically adjusted to find the minimum energy conformation on the potential energy surface. For diethylphosphite and its derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed, often paired with basis sets such as 6-31G(d,p) or the more extensive 6-311G(d,p). nih.govresearchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental data where available. scielo.org.za
Table 1: Selected Optimized Geometrical Parameters for a Phosphonate (B1237965) System (Example Data) Note: This table presents typical data from DFT calculations on phosphonate systems to illustrate the output of structural optimization. Specific values for diethylphosphite may vary based on the computational level.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | P=O | 1.48 Å |
| P-O | 1.60 Å | |
| O-C | 1.45 Å | |
| C-C | 1.53 Å | |
| Bond Angle | O=P-O | 115° |
| P-O-C | 120° |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is instrumental in elucidating the detailed mechanisms of reactions involving diethylphosphite. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. diva-portal.org The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics.
A notable example is the triethylamine-catalyzed Pudovik reaction, involving the addition of diethylphosphite to aldehydes. DFT calculations have shown that in the absence of a catalyst, the reaction has a high activation enthalpy (e.g., ~85.9 kJ/mol for addition to benzaldehyde). mdpi.com However, the presence of triethylamine (B128534) facilitates a proton transfer from the P-H group to the carbonyl oxygen, significantly lowering the activation enthalpy (to ~68.8 kJ/mol) and making the reaction more favorable and exothermic. mdpi.com
Similarly, the mechanisms of other important reactions, such as the Hirao cross-coupling, have been investigated. researchgate.net Computational studies on Ni-catalyzed P-C coupling reactions revealed that the mechanism can involve a Ni(II) → Ni(IV) conversion, a surprising finding that was supported by both theoretical calculations and experimental results. researchgate.net These models allow for the evaluation of different proposed pathways, providing a rationale for experimentally observed regioselectivity and stereoselectivity. For example, in the reaction between diethyl trichloro-methyl phosphonate and a phosphinite, DFT calculations correctly predicted that the nucleophilic attack occurs preferentially at the chlorine atom rather than the carbon atom by comparing the activation energies of the two competing pathways.
Table 2: Calculated Activation and Reaction Enthalpies for the Pudovik Reaction Based on findings from quantum chemical calculations of the reaction between diethylphosphite and benzaldehyde (B42025). mdpi.com
| Reaction Condition | Activation Enthalpy (ΔH‡) | Reaction Enthalpy (ΔH) |
|---|---|---|
| Uncatalyzed | 85.9 kJ/mol | Thermoneutral |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.eduwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as the electron acceptor (electrophile). numberanalytics.com
The energy and localization of these orbitals are critical for predicting a molecule's reactivity. researchgate.net In diethylphosphite, the HOMO is typically associated with the lone pairs on the phosphoryl oxygen and the P-H bond, making these sites nucleophilic. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial descriptor of chemical stability and reactivity. journalijar.com A small HOMO-LUMO gap indicates that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netjournalijar.com
DFT calculations provide precise values for HOMO and LUMO energies. For instance, in a study of the reaction between a phosphinite (nucleophile) and diethyl trichloro-methyl phosphonate (electrophile), the primary interaction was identified between the HOMO of the phosphinite and the LUMO of the phosphonate. The calculated energy gap helps to rationalize the observed reactivity.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de This method provides quantitative insight into bonding, charge distribution, and intramolecular delocalization effects (hyperconjugation). grafiati.comwisc.edu
NBO analysis calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. More importantly, it identifies donor-acceptor interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds or Rydberg orbitals). The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy, E(2). wisc.eduresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in 3D space. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. The MEP is calculated as the force exerted on a positive test charge (a proton) by the molecule's nuclei and electrons. uni-muenchen.de
Different potential values are represented by colors. Typically, regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are colored red. Regions of positive potential (electron-poor), susceptible to nucleophilic attack, are colored blue. Green and yellow represent areas of intermediate or near-zero potential. journalijar.com
For diethylphosphite, an MEP map would show the most negative potential (red) localized around the highly electronegative phosphoryl oxygen atom (P=O). This confirms the oxygen as the primary site for interactions with electrophiles and protons. mdpi.com The regions around the hydrogen atoms of the ethyl groups would exhibit positive potential (blue), indicating their electrophilic character. MEP analysis is thus a powerful tool for visually predicting and understanding the regioselectivity of intermolecular interactions. growingscience.com
Natural Bond Orbital (NBO) Analysis
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can be used to validate experimental findings and aid in the structural elucidation of new compounds. rsc.orgijariie.com
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After a geometry optimization confirms the structure is at a local minimum (i.e., no imaginary frequencies), the second derivatives of the energy are calculated to yield the frequencies and intensities of the vibrational modes. nih.gov Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. mdpi.comijariie.com These calculations allow for the confident assignment of specific absorption bands to particular molecular vibrations. scielo.org.za
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govscience.gov The calculation provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are valuable for assigning complex spectra and distinguishing between isomers. scielo.org.za
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). science.govijcce.ac.ir This method calculates the excitation energies required to promote an electron from an occupied orbital to a virtual orbital (e.g., HOMO to LUMO). The results include the absorption wavelength (λ_max) and the oscillator strength, which corresponds to the intensity of the transition. scielo.org.za TD-DFT calculations can help interpret experimental spectra and understand the electronic structure of the molecule in its excited states.
Intermolecular Interactions and Crystal Structure Analysis (e.g., Hirshfeld Surface Investigations)
Computational methods, particularly Hirshfeld surface analysis, provide profound insights into the intermolecular interactions that govern the crystal packing of diethylphosphite derivatives. This analysis allows for the quantification of different types of non-covalent contacts, which are crucial for the stability of the crystal lattice.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The analysis of various diethylphosphite derivatives reveals that the crystal packing is predominantly stabilized by a network of hydrogen bonds and other weak interactions. The most significant contributions typically arise from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H/H···O), and carbon-hydrogen (C···H/H···C) contacts.
For instance, in the crystal structure of certain 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives, H···H interactions account for a substantial portion of the intermolecular contacts, ranging from 61.5% to 73.8%. mdpi.com H···C/C···H and H···O/O···H interactions also play a significant role, contributing 14.3% to 22.1% and 8.0% to 14.3%, respectively. mdpi.com Similarly, a study on 2-benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one highlighted that H···H contacts were the most significant, contributing 49.7% to the Hirshfeld surfaces. mdpi.com Other notable interactions included C···H/H···C (13.2%), O···H/H···O (12.8%), and N···H/H···N (12.7%). mdpi.com
Hydrogen bonding, particularly involving the phosphoryl oxygen atom (P=O), is a recurring motif in the crystal structures of diethylphosphite derivatives. Strong intermolecular O—H···O and N—H···O hydrogen bonds are frequently observed, often leading to the formation of centrosymmetric dimers. iucr.orgnih.gov For example, in diethyl [hydroxy(phenyl)methyl]phosphonate, molecules are linked into chiral helical chains by strong O—H···O hydrogen bonds. iucr.orgiucr.org In other derivatives, pairs of N—H···O hydrogen bonds result in the formation of inversion dimers. nih.gov These primary interactions are further supported by weaker C—H···O and C—H···π interactions, which help to build complex three-dimensional supramolecular architectures. capes.gov.br
The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for selected diethylphosphite derivatives, illustrating the diversity and relative importance of these interactions in crystal packing.
| Compound Type | H···H (%) | H···C/C···H (%) | H···O/O···H (%) | H···N/N···H (%) | Reference |
|---|---|---|---|---|---|
| 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivative 1 | 62.6 | 21.5 | 13.1 | 2.6 | mdpi.com |
| 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivative 2 | 61.5 | 22.1 | 14.3 | - | mdpi.com |
| 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivative 3 | 73.8 | 14.3 | 8.0 | 2.3 | mdpi.com |
| 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one | 49.7 | 13.2 | 12.8 | 12.7 | mdpi.com |
Molecular Docking Studies (in the context of derivative synthesis for specific biological targets)
Molecular docking is a computational technique extensively used in drug discovery to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. In the context of diethylphosphite, molecular docking studies are instrumental in the rational design and synthesis of novel derivatives with potential therapeutic applications, such as anticancer, antimicrobial, and enzyme inhibitory activities.
These in silico studies allow researchers to screen virtual libraries of diethylphosphite derivatives against specific biological targets, prioritizing compounds with the most promising binding energies and interaction profiles for synthesis and further experimental evaluation.
One area of focus has been the development of anticancer agents. For example, novel chalcone-phosphonate derivatives containing the diethylphosphite moiety have been synthesized and evaluated as anti-proliferative agents. researchgate.net Molecular docking studies on these compounds against various cancer-related protein kinases, such as Vaccinia H1-related (VHR) phosphatase, PI3-kinase, androgen receptor, and VEGFR2 kinase, have shown good binding abilities in the active sites of these enzymes. researchgate.net Similarly, diethylphosphate (B48627) derivatives of betulin (B1666924) have been synthesized and their cytotoxic activity against several human cancer cell lines has been assessed. nih.gov The most active of these compounds were then docked into the active site of the Epidermal Growth Factor Receptor (EGFR) protein to understand their binding mode. nih.gov
Diethylphosphite derivatives have also been investigated as inhibitors of other enzymes. For instance, α-aminophosphonates have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system. jst.go.jp Molecular docking of a potent derivative into the three-dimensional structure of Drosophila melanogaster AChE (PDB code: 1QO9) revealed that the compound was tightly embedded in the binding site. jst.go.jp In another study, a series of α-aminophosphonates were synthesized and evaluated for their antimicrobial activity, with molecular docking studies targeting GlcN-6-P synthase (PDB IDs: 2VF5 and 2POC) to identify potential lead compounds. acgpubs.org
The table below presents a selection of molecular docking studies on diethylphosphite derivatives, highlighting the target protein, its PDB code, and the reported binding scores or affinities. This data underscores the utility of computational approaches in guiding the synthesis of biologically active diethylphosphite-based compounds.
| Derivative Type | Target Protein | PDB ID | Binding Score/Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Chalcone-phosphonate | PI3-Kinase | 3R7Q | 7.1 | researchgate.net |
| Chalcone-phosphonate | Androgen Receptor | 3V49 | 7.5 | researchgate.net |
| Chalcone-phosphonate | VEGFR2 Kinase | 3VHE | 7.2 | researchgate.net |
| Cyanopyridone Derivative | VEGFR-2 | - | -15.2 | mdpi.com |
| Azo-based Sulfonamide | FGFR2 Kinase | 4J98 | -6.24 | chemmethod.com |
Advanced Spectroscopic and Analytical Characterization of Diethylphosphite Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of diethylphosphite derivatives, offering precise information about the hydrogen, carbon, and phosphorus environments within the molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms in diethylphosphite derivatives. The ¹H NMR spectrum of diethylphosphite itself typically shows a quartet corresponding to the methylene (B1212753) protons (CH₂) of the ethoxy groups and a triplet for the methyl protons (CH₃). The phosphorus-hydrogen coupling (J-coupling) provides additional structural information. For instance, in N-benzylaminomethylenebisphosphonic acid, a derivative, the proton on the central carbon (CHP) appears as a triplet at approximately 2.61 ppm due to coupling with the two phosphorus atoms. nih.gov In more complex derivatives, such as those formed from reactions with substituted benzylamines, the ¹H NMR spectra can reveal mixtures of products, including N-ethylated derivatives. nih.gov The chemical shifts and coupling constants are highly sensitive to the molecular structure and substitution patterns.
¹H NMR Data for Selected Diethylphosphite Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | Reference |
|---|---|---|---|---|---|
| Diethylphosphite | CH₃ | ~1.3 | t | - | chemicalbook.com |
| Diethylphosphite | CH₂ | ~4.1 | q | - | chemicalbook.com |
| Diethylphosphite | P-H | ~6.8 | d | ~680 | chemicalbook.com |
| N-Benzylaminomethylenebisphosphonic acid | CHP | 2.61 | t | J = 17.56 | nih.gov |
| N-Benzylaminomethylenebisphosphonic acid | CH₂ | 3.84 | s | - | nih.gov |
| N-(1-Phenylmeth-1-ylamino)methylenebisphosphonic acid | CH₃ | 1.12 | d | J = 6.60 | nih.gov |
| N-(1-Phenylmeth-1-ylamino)methylenebisphosphonic acid | CHP₂ | 2.55 | t | J = 16.76 | nih.gov |
| N-(1-Phenylmeth-1-ylamino)methylenebisphosphonic acid | CHNH | 4.47–4.53 | q | J₁ = 6.47, J₂ = 18.27 | nih.gov |
Note: 't' denotes triplet, 'q' denotes quartet, 'd' denotes doublet, and 's' denotes singlet.
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of diethylphosphite derivatives. The chemical shifts of the carbon atoms are influenced by their local electronic environment and coupling to phosphorus atoms. In N-benzylaminomethylenebisphosphonic acid, the carbon atom flanked by two phosphorus atoms (CP) exhibits a characteristic triplet in the ¹³C NMR spectrum at approximately 59.42 ppm with a large coupling constant (J = 125.8 Hz). nih.gov Similarly, for N-(1-Phenylmeth-1-ylamino)methylenebisphosphonic acid, the CP₂ carbon appears as a doublet of doublets at 55.62 ppm due to coupling with the two non-equivalent phosphorus atoms. nih.gov These distinct coupling patterns are diagnostic for the presence and connectivity of phosphonate (B1237965) groups. The chemical shifts of aromatic and aliphatic carbons further aid in the complete structural assignment of these derivatives.
¹³C NMR Data for Selected Diethylphosphite Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | Reference |
|---|---|---|---|---|---|
| Diethylphosphite | CH₃ | ~16.3 | s | - | spectrabase.com |
| Diethylphosphite | CH₂ | ~62.5 | d | J(P,C) = 5.6 | spectrabase.com |
| N-Benzylaminomethylenebisphosphonic acid | CP | 59.42 | t | J = 125.8 | nih.gov |
| N-Benzylaminomethylenebisphosphonic acid | CH₂ | 54.21 | s | - | nih.gov |
| N-(1-Phenylmeth-1-ylamino)methylenebisphosphonic acid | CP₂ | 55.62 | dd | J₁ = 123.32, J₂ = 123.26 | nih.gov |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets.
Phosphorus-31 NMR (³¹P NMR) is a highly specific and sensitive technique for studying phosphorus-containing compounds. researchgate.net The chemical shift of the phosphorus nucleus provides direct information about its oxidation state and coordination environment. In diethylphosphite, a single resonance is typically observed. For its derivatives, the ³¹P NMR chemical shifts can vary significantly. For example, in N-benzylaminomethylenebisphosphonic acid, a signal appears at 17.26 ppm, while in N-(1-phenylmeth-1-ylamino)methylenebisphosphonic acid, the signal is found at 9.37 ppm. nih.gov In reactions of diethyl phosphite (B83602), ³¹P NMR can be used to monitor the reaction progress and identify intermediates and byproducts, such as the formation of diethyl phosphate (B84403), which shows a distinct signal around -13.2 ppm. uzh.ch The presence of multiple phosphorus atoms in a molecule can lead to P-P coupling, which provides valuable structural information, as seen in hypodiphosphate derivatives with characteristic large ¹J(P,P) coupling constants. mdpi.com
³¹P NMR Data for Selected Diethylphosphite Derivatives
| Compound | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Diethylphosphite anion | - | researchgate.net |
| N-Benzylaminomethylenebisphosphonic acid | 17.26 | nih.gov |
| N-(1-Phenylmeth-1-ylamino)methylenebisphosphonic acid | 9.37 | nih.gov |
| Diethyl phosphate | -13.2 | uzh.ch |
Carbon-13 (13C) NMR
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of diethylphosphite derivatives. Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods employed. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of molecular formulas. For instance, the protonated molecule [M+H]⁺ of N-(1-phenylmeth-1-ylamino)methylenebisphosphonic acid was calculated to be 296.0453 and found to be 296.0464, confirming its elemental composition. nih.gov Similarly, the deprotonated molecule [M-H]⁻ of N-benzylaminomethylenebisphosphonic acid was determined. nih.gov Fragmentation patterns observed in the mass spectra can provide valuable structural information, helping to differentiate between isomers. nih.govresearchgate.net For example, the loss of a diethoxyphosphoryl group and the elimination of diethyl phosphonate are competitive fragmentation processes that can be used to distinguish between diastereoisomers of protected 1,2-diaminoalkylphosphonic acids. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in diethylphosphite derivatives by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. Key characteristic absorption bands for diethylphosphite derivatives include the P=O stretching vibration, P-O-C stretching, and C-H stretching vibrations. The P=O stretching band is typically strong and appears in the region of 1200-1260 cm⁻¹. The P-O-C stretching vibrations are usually observed in the 1000-1100 cm⁻¹ region. In the case of hydroxyapatite (B223615) synthesized using diethyl phosphite, characteristic phosphate group peaks appear at 1098, 1034, 962, 604, and 562 cm⁻¹. researchgate.net For derivatives containing other functional groups, such as C=O or N-H, their characteristic absorption bands will also be present in the IR spectrum, aiding in the structural confirmation. For example, in a study of furan (B31954) derivatives, the phosphorylation with sodium diethyl phosphite was confirmed by IR spectroscopy. researcher.life
X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. For diethylphosphite derivatives, this analysis provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding. This data is crucial for understanding structure-activity relationships and reaction mechanisms.
The crystal structures of several diethylphosphite derivatives have been resolved, revealing key conformational and supramolecular features. For instance, the analysis of phosphonate-phosphinic amide derivatives has shown how a subtle change, like replacing a P=O with a P=S group, can induce significant changes in molecular conformation and crystal packing. nih.gov In one study, single crystals of a diphenylphosphinoyl derivative (7a) and its thiophosphinoyl analog (9) were obtained from acetone (B3395972) solutions and analyzed. nih.gov The analysis revealed both molecular similarities and differences, with a notable conformational change attributed to the heteroatom substitution. nih.gov
Similarly, Pudovik reaction adducts, formed from the reaction of dialkyl phosphites (including diethylphosphite) with α-oxophosphonates, have been subjected to single-crystal X-ray analysis. nih.gov These studies provide clear stereostructural details of the resulting bisphosphonic derivatives. nih.gov For example, the crystal structures of adducts derived from dimethyl α-oxoethylphosphonate and various phosphine (B1218219) oxides have been determined, illustrating how molecules connect in the crystal lattice. nih.gov
The data collection for these structural analyses is typically performed using diffractometers equipped with Mo-Kα radiation. nih.gov The resulting structural information is fundamental for validating reaction outcomes and for designing new molecules with specific solid-state properties.
Table 1: Selected Crystallographic Data for Diethylphosphite Derivatives
| Compound/Derivative | Synthesis Method | Key Structural Findings | Reference |
| Diethyl (diphenylphosphinoyl)-aminobenzylphosphonate (7a) | Phosphinoylation of diethyl α-amino-benzylphosphonate | Forms a hydrogen-bonded dimer in the crystal structure. | nih.gov |
| Diethyl (diphenylthiophosphinoyl)-aminobenzylphosphonate (9) | Three-component reaction with diphenylchlorophosphine and sulfur | Shows conformational changes and different packing compared to its P=O analog due to the P=S bond. | nih.gov |
| Diethyl phosphonate–phosphine oxide adduct (6) | Pudovik reaction of diethyl phosphite | Detailed stereostructure and intermolecular connections in the crystal lattice were determined. | nih.gov |
Electrochemical and Electron Spin Resonance (ESR) Spectroscopy in Mechanistic Studies
Electrochemical methods and Electron Spin Resonance (ESR) spectroscopy are powerful tools for probing the reaction mechanisms of diethylphosphite derivatives, particularly those involving redox processes and radical intermediates.
Electrochemical Studies:
Cyclic voltammetry and preparative electrolysis are frequently employed to investigate the redox properties of diethylphosphite and to drive chemical reactions. frontiersin.orgrsc.org These techniques are central to understanding electro-synthetic methods, such as the electrochemical C-H phosphorylation of arenes and heterocycles. frontiersin.orgnih.gov In these reactions, an applied potential replaces chemical oxidants, offering a greener and more controlled synthetic route. frontiersin.org
Mechanistic studies suggest that the electrochemical C-H phosphorylation can proceed through the anodic oxidation of a phosphite species to generate a phosphorus-centered radical cation. nih.govnih.gov This highly reactive intermediate then attacks an aromatic ring to form the C-P bond. nih.gov For example, in the electrochemical phosphorylation of azoles catalyzed by silver, cyclic voltammetry and ESR spectroelectrochemistry were used to investigate the transformations of silver and phosphorus precursors. rsc.org It was found that a AgP(O)(OEt)2 complex is oxidized at a lower potential than other components, leading to the formation of a radical adduct that could be trapped and observed. rsc.org
In other applications, diethyl phosphite has been used as a mediator in the electrochemical oxidation of tetrahydroisoquinolines to form 3,4-dihydroisoquinolin-1(2H)-ones. thieme-connect.comthieme-connect.com Control experiments demonstrated that electricity was essential for the reaction, and mechanistic studies pointed to the formation of an aminophosphonate intermediate. thieme-connect.com
Table 2: Electrochemical Data for a Silver-Catalyzed Phosphorylation Reaction
| Compound | Oxidation Potential Epa (V) vs. Ag/AgCl | Reduction Potential Epc (V) vs. Ag/AgCl | Reference |
| (EtO)2P(O)H | 1.83 | - | rsc.org |
| Benzoxazole | 2.10 | - | rsc.org |
| Ag(OAc) | 0.80 | 0.05 | rsc.org |
| Ag(O)P(OEt)2 | 0.60 | -0.10 | rsc.org |
Electron Spin Resonance (ESR) Spectroscopy:
ESR (also known as Electron Paramagnetic Resonance, EPR) spectroscopy is a technique that specifically detects species with unpaired electrons, such as free radicals. mdpi.comunibo.it It is invaluable for identifying and characterizing transient radical intermediates in reaction mechanisms. unibo.it
In the context of diethylphosphite chemistry, ESR is used to confirm the involvement of radical pathways. For instance, the formation of phosphorus-centered radicals during electrochemical oxidation can be confirmed using ESR spin-trapping techniques. mdpi.com A short-lived radical is allowed to react with a diamagnetic "spin trap" to form a more persistent nitroxide radical, which can be easily detected and characterized by its ESR spectrum. mdpi.com
Studies on the silver-catalyzed electrochemical phosphorylation of azoles with diethylphosphite utilized ESR spectroelectrochemistry to probe the mechanism. rsc.org The ESR spectrum of a radical adduct was obtained in the presence of the spin trap PBN (N-tert-butyl-α-phenylnitrone), confirming a radical process. rsc.org The analysis of the hyperfine coupling constants in the ESR spectrum can provide structural information about the radical. mdpi.com For example, in phosphonylated nitroxides, coupling of the unpaired electron to both the nitrogen (¹⁴N) and phosphorus (³¹P) nuclei results in characteristic splitting patterns in the ESR spectrum, with coupling constants denoted as aN and aP. cmu.edu These parameters are sensitive to the radical's electronic structure and environment. cmu.edu
Table 3: ESR Data for a Phosphonylated Nitroxide Radical
| Nitroxide Radical | Coupling Constant aN (Gauss) | Coupling Constant aP (Gauss) | g-factor | Reference |
| Product of Diethyl phosphite, 2-methyl-2-nitrosopropane, and tert-octyl amine | 14.3 | 55.3 | 2.0070 | cmu.edu |
Applications of Diethylphosphite Derivatives in Specialized Chemical Domains
Diethylphosphite Derivatives in Polymer Science
The incorporation of phosphorus-containing moieties derived from diethylphosphite into polymer structures is a key strategy for developing advanced materials with tailored properties. These functionalities can be introduced either as additives or as reactive components integrated into the polymer backbone, leading to materials with enhanced flame retardancy or the ability to selectively bind and remove contaminants.
Development of Phosphorus-Containing Polymers for Flame Retardancy
The integration of diethylphosphite derivatives into polymers is a well-established method for imparting flame retardancy. acs.org These phosphorus-containing compounds can act in either the gas phase or the condensed phase during combustion. In the gas phase, they can release phosphorus-containing radicals that quench the highly reactive H• and OH• radicals responsible for flame propagation. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen, thus inhibiting further decomposition and burning. researchgate.net
One common approach involves synthesizing reactive flame retardants from diethylphosphite that can be covalently bonded into the polymer matrix. For instance, diethyl (hydroxymethyl)phosphonate (DEHP), synthesized from diethylphosphite and paraformaldehyde, can be used as a monofunctional phosphonate (B1237965) alcohol in the preparation of polyisocyanurate elastomers with enhanced flame retardant properties. acs.org Similarly, diethylphosphite can be reacted with polyphenols to create polyphosphonates, which are valuable monomers for synthesizing thermally resistant polycondensates. tandfonline.com
Researchers have developed novel bio-based epoxy resins using derivatives from vanillin, diamines, and diethylphosphite. acs.org These resins, after curing, demonstrate excellent flame retardancy, achieving a UL-94 V0 rating, which is attributed to their ability to form an intumescent and dense char. acs.orgcas.cn The incorporation of phosphorus from diethylphosphite derivatives is crucial for this enhanced fire resistance. cas.cnresearchgate.net For example, reacting diethylphosphite with a functionalized Schiff base, followed by polycondensation, yields polymers with multiple phosphonate residues that form a cohesive char layer at high temperatures. researchgate.net
The effectiveness of these flame retardants is often evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burning test. For example, epoxy resins cured with diethylphosphite derivatives have shown significantly increased LOI values and have achieved high ratings in UL-94 tests, indicating superior fire resistance. researchgate.net
Table 1: Flame Retardancy Performance of Diethylphosphite-Derived Polymers
| Polymer Matrix | Diethylphosphite Derivative/Monomer | Flame Retardancy Test | Result | Reference |
| Epoxy Resin (DGEBA-type) | Vanillin/Diamine/Diethylphosphite-based epoxy monomers (EP1, EP2) | UL-94 | V0 | acs.org |
| Epoxy Resin (DGEBA-type) | Vanillin/Diamine/Diethylphosphite-based epoxy monomers (EP1, EP2) | Limiting Oxygen Index (LOI) | ~32.8% | acs.org |
| Epoxy Resin (E51) | 9-oxa-10-phosphaphenanthrene-10-oxide (PBN) | UL-94 | V-0 | researchgate.net |
| Epoxy Resin (E51) | 9-oxa-10-phosphaphenanthrene-10-oxide (PBN) | Limiting Oxygen Index (LOI) | 34.3% | researchgate.net |
| Polyisocyanurate (PIR) | Diethyl (hydroxymethyl)phosphonate (DEHP) | Not Specified | Enhanced flame retardancy | acs.org |
Functionalized Polymeric Sorbents for Environmental Remediation and Metal Ion Sequestration
Phosphorus-containing polymers derived from diethylphosphite are also utilized as functionalized sorbents for environmental applications. nih.gov These materials are designed to selectively remove pollutants, such as heavy metal ions and organic contaminants, from water sources. nih.govnih.gov The phosphonate groups introduced into the polymer structure act as effective chelating sites for metal ions.
The synthesis of these sorbents often involves the modification of existing polymer backbones or the polymerization of functional monomers. For example, chloromethylated styrene-divinylbenzene copolymers can be modified with reagents like iso-propylamine and diethylphosphite. The resulting functionalized resins have been tested for their ability to absorb phenol (B47542) and its derivatives from water. nih.govmdpi.com
The high surface area and selective binding capabilities of these polymeric sorbents make them efficient for preconcentration and removal of various metal ions from aqueous solutions. nih.gov The polymer matrix provides stability and can be tailored to enhance the accessibility of the functional groups for sorption. researchgate.net Research in this area focuses on optimizing the polymer structure, including pore size and surface functionalization, to improve adsorption efficiency, selectivity, and durability for water remediation applications. nih.gov The use of polymeric sorbents is considered a cost-effective and efficient method for treating contaminated water bodies. researchgate.net
Table 2: Diethylphosphite-Based Polymeric Sorbents
| Polymer Base | Functionalization involving Diethylphosphite | Target Contaminant | Application | Reference |
| Styrene-divinylbenzene copolymer | Modification with iso-propylamine and diethylphosphite | Phenol and its derivatives | Water uptake/remediation | nih.govmdpi.com |
| Various Polymers | Incorporation of phosphine (B1218219) oxide or phosphonate functions | Metal ions, Dyes, Organic pollutants | Environmental Remediation, Metal Ion Sequestration | nih.govnih.gov |
Chemical Biology and Agrochemical Applications of Diethylphosphite Derivatives (Synthesis-oriented)
The synthesis of complex organic molecules using diethylphosphite as a key reagent is a cornerstone of its application in chemical biology and agrochemistry. The iconic Kabachnik-Fields and Pudovik reactions, which involve the addition of diethylphosphite to imines, are extensively used to create α-aminophosphonates and related structures. nih.gov These compounds are of significant interest due to their structural similarity to α-amino acids, allowing them to function as bioactive agents. derpharmachemica.comunizar.es
α-Aminophosphonates as Enzyme Inhibitor Analogues
α-Aminophosphonates are widely recognized as structural analogues of α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety. derpharmachemica.comunizar.esarkat-usa.org This structural mimicry allows them to act as competitive inhibitors for various enzymes by mimicking the tetrahedral transition state of peptide bond hydrolysis. unizar.esarkat-usa.org The synthesis of these compounds is often achieved through one-pot, three-component reactions, such as the Kabachnik-Fields reaction, which condenses an aldehyde, an amine, and diethylphosphite. arabjchem.org
The versatility of this synthesis allows for the creation of a vast library of α-aminophosphonate derivatives with diverse substituents. Researchers have synthesized these compounds using various catalysts to improve yields and reaction conditions. nih.govarabjchem.org The resulting phosphonates have been investigated as inhibitors for enzymes like HIV protease and human collagenase, highlighting their therapeutic potential. arkat-usa.org Their ability to act as building blocks for peptide analogues further expands their application in medicinal chemistry. researchgate.net
Synthesis of Herbicidal and Insecticidal Agents
Derivatives of diethylphosphite are important intermediates in the synthesis of various agrochemicals, including herbicides and insecticides. derpharmachemica.comontosight.aivinuthana.com The synthesis of the widely used herbicide glyphosate, for instance, can be achieved through a route involving the reaction of diethylphosphite with formaldehyde (B43269) and glycine (B1666218) or its ester. scribd.comscielo.br
The Kabachnik-Fields reaction is also employed to synthesize novel α-aminophosphonates with potential herbicidal activity. nih.gov For example, a series of α-aminophosphonate derivatives incorporating a uracil (B121893) moiety, synthesized using Mg(ClO₄)₂ as a catalyst, showed potential as herbicides. nih.gov Similarly, α-hydroxyphosphonates, prepared by the acylation of derivatives from diethylphosphite, have also demonstrated herbicidal activity. mdpi.com The development of these synthetic routes provides access to a wide range of compounds that can be screened for their efficacy as plant growth regulators and pest control agents. unizar.es
Table 3: Synthesis of Agrochemicals from Diethylphosphite Derivatives
| Target Compound Class | Synthetic Route | Key Reagents | Potential Application | Reference |
| Glyphosate | Phosphonomethylation | Diethylphosphite, Formaldehyde, Glycine/Ethyl Glycinate | Herbicide | scribd.comscielo.br |
| Uracil-containing α-aminophosphonates | Kabachnik-Fields Reaction | Uracil derivative, Aldehyde, Diethylphosphite | Herbicide | nih.gov |
| α-Acyloxyphosphonates | Acylation of α-hydroxyphosphonates | α-Hydroxyphosphonate (from Diethylphosphite), Acylating agent | Herbicide | mdpi.com |
| General α-aminophosphonates | Kabachnik-Fields Reaction | Aldehyde, Amine, Diethylphosphite | Herbicides, Insecticides | derpharmachemica.comunizar.esoalib.com |
Antimicrobial and Antioxidant Properties of Synthesized Derivatives
A significant area of research focuses on the synthesis of diethylphosphite derivatives and the evaluation of their biological properties, particularly their antimicrobial and antioxidant activities. derpharmachemica.com The one-pot, three-component Kabachnik-Fields reaction is a popular method for synthesizing libraries of α-aminophosphonates, which are then screened for these activities. arabjchem.orgscilit.com
Numerous studies have reported the synthesis of novel α-aminophosphonates that exhibit good to moderate antibacterial and antifungal activity. tandfonline.com For example, derivatives synthesized from 4-isopropylbenzaldehyde, various substituted amines, and diethylphosphite showed promising antimicrobial and antioxidant effects. scilit.com Similarly, α-aminophosphonates containing pyrano[2,3-c]pyrazole moieties have demonstrated potent antibacterial and antifungal properties. tandfonline.com The antimicrobial efficacy is often tested against a panel of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. nih.govrevistabionatura.com
In addition to antimicrobial properties, many of these synthesized derivatives have been evaluated for their antioxidant potential using methods such as DPPH, nitric oxide (NO), and hydrogen peroxide (H₂O₂) scavenging assays. acgpubs.orgacgpubs.orgnih.gov For instance, bis(α-aminophosphonates) synthesized from aromatic aldehydes, 1,4-phenylenediamine, and diethylphosphite exhibited good to moderate antioxidant activity. acgpubs.org The presence of certain functional groups, such as nitro or methoxy (B1213986) groups on the aromatic rings of the derivatives, has been shown to influence their antioxidant capacity. acgpubs.org
Table 4: Biological Activities of Synthesized Diethylphosphite Derivatives
| Derivative Class | Synthesis Method | Biological Activity Screened | Key Finding | Reference |
| α-Aminophosphonates | Kabachnik-Fields Reaction | Antimicrobial, Antioxidant | Derivatives showed significant activity. | scilit.com |
| Bis(α-aminophosphonates) | Three-component reaction | Antioxidant (DPPH, NO, H₂O₂) | Good to moderate scavenging activity observed. | acgpubs.org |
| α-Hydroxyphosphonates | Pudovik Reaction | Antioxidant (DPPH, NO, H₂O₂) | High to moderate antioxidant activity. | acgpubs.org |
| Pyrano[2,3-c]pyrazole phosphonates | Multi-step synthesis | Antibacterial, Antifungal, Antioxidant | Potent antimicrobial and promising antioxidant properties. | tandfonline.com |
| Thiazole-containing α-aminophosphonates | Kabachnik-Fields Reaction | Antibacterial, Antifungal | Good activity compared to standard drugs. | tandfonline.com |
Synthetic Routes to Phosphonates with Potential Anticancer Activity
The synthesis of novel phosphonate derivatives from diethylphosphite is a significant area of research in medicinal chemistry, driven by the search for new and effective anticancer agents. Phosphonates, as structural analogues of natural phosphates, can act as enzyme inhibitors or antagonists in various metabolic pathways, some of which are crucial for cancer cell proliferation. scirp.org Several synthetic strategies have been developed to incorporate the phosphonate moiety into diverse molecular scaffolds, leading to compounds with promising cytotoxic activities against various cancer cell lines.
One common approach is the multicomponent reaction, which allows for the efficient construction of complex molecules in a single step. For instance, a series of 2-amino-4H-1-benzopyran-4-yl phosphonate derivatives has been synthesized through a one-pot reaction of substituted salicylaldehydes, malononitrile, and diethyl phosphite (B83602). tandfonline.com This method provides a straightforward route to compounds that have demonstrated significant anticancer activity against human prostate (DU-145), breast (MCF-7), and lung (A549) cancer cell lines in vitro. tandfonline.com
Another important synthetic pathway is the Pudovik reaction, which involves the addition of a P-H bond from a hydrophosphoryl compound like diethylphosphite across a carbon-heteroatom or carbon-carbon multiple bond. This reaction has been employed to synthesize α-hydroxy-α-(benzothiophen-2-yl)-methylphosphonates from benzo[b]thiophene-2-carboxaldehydes and diethyl phosphite. scilit.com The resulting α-hydroxyphosphonates have shown notable cytotoxic effects on various cancer cell lines, including U266 myeloma and HT-29 colon cancer cells. scilit.com
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry and is also utilized for synthesizing phosphonates with potential anticancer activity. This reaction facilitates the formation of a carbon-phosphorus bond. For example, diethyl(4-chlorobutyl)phosphonate (B3038591) can be synthesized from diethyl phosphite and 4-chlorobutyl bromide, providing a precursor for further derivatization or direct biological testing. Derivatives of such phosphonates have been reported to inhibit the proliferation of human lung and breast cancer cells.
Furthermore, novel aminated (cyclopropylmethyl)phosphonates have been synthesized starting from a diethyl phosphonate derivative. These compounds have demonstrated encouraging anti-pancreatic cancer properties at low micromolar concentrations, highlighting the importance of the amine functionality in conjunction with the phosphonate group for biological activity. scirp.org
The table below summarizes selected synthetic routes and the observed anticancer activities of the resulting phosphonate derivatives.
| Phosphonate Derivative Class | Synthetic Route | Reactants | Target Cancer Cell Lines | Research Finding |
| 2-Amino-4H-1-benzopyran-4-yl phosphonates | One-pot multicomponent reaction | Substituted salicylaldehydes, malononitrile, diethyl phosphite | Human prostate (DU-145), breast (MCF-7), lung (A549) | Certain derivatives exhibited promising anticancer activity in vitro. tandfonline.com |
| α-Hydroxy-α-(benzothiophen-2-yl)-methylphosphonates | Pudovik reaction | Benzo[b]thiophene-2-carboxaldehydes, diethyl phosphite | U266 myeloma, A2058 melanoma, HT-29 colon, EBC-1 lung | Most synthesized molecules showed significant cytotoxic activity. scilit.com |
| Diethyl(4-chlorobutyl)phosphonate Derivatives | Michaelis-Arbuzov type reaction | Diethyl phosphite, 4-chlorobutyl bromide | Human lung (A549), breast (MCF-7) | Derivatives reported to inhibit cancer cell proliferation. |
| Aminated (cyclopropylmethyl)phosphonates | Nucleophilic substitution | Diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate, various amines | Pancreatic cancer | Compounds demonstrated anti-pancreatic cancer properties at low micromolar concentrations. scirp.org |
Diethylphosphite in Coordination Chemistry and Ligand Design
Diethylphosphite and its derivatives play a crucial role in coordination chemistry, serving as versatile precursors for ligands that can form stable complexes with a wide array of transition metals. The phosphorus atom in these compounds can exist in different oxidation states and coordination environments, leading to a rich and diverse organometallic chemistry. cyberleninka.ruuniovi.es
Formation of Phosphoorganometallic Derivatives
The direct reaction of diethylphosphite with metal complexes can lead to the formation of phosphoorganometallic derivatives. In these reactions, diethylphosphite can coordinate to the metal center. Studies involving the interaction of diethylphosphite with 1,3,5-triaryl-1,3,5-triazacyclohexanetricarbonylmetals(0) have shown that a phosphoorganometallic derivative is formed where the phosphorus atom of the diethyl-H-phosphonate remains in a tetravalent, four-coordinated state. cyberleninka.rupaperity.org This suggests that diethylphosphite can act as a P-donor ligand, interacting with the transition metal through the lone electron pair on the phosphorus atom. cyberleninka.ru
The tautomeric equilibrium of diethylphosphite between the phosphonate form ((C₂H₅O)₂P(O)H) and the phosphite form ((C₂H₅O)₂POH) is a key aspect of its reactivity. Coordination to a metal center can stabilize the less common trivalent P-OH tautomer. uniovi.es This stabilization allows for the formation of unique metal complexes with phosphinous acid ligands, which are valuable in catalysis. For example, ruthenium complexes containing coordinated P-OH ligands have been synthesized, demonstrating the versatility of phosphite tautomerization in ligand design. doi.org The synthesis of organometallic phosphonic acids and their subsequent use in coordination chemistry has been reviewed, highlighting the importance of these compounds in creating new materials and catalysts. researchgate.net
Diethylphosphite-Derived Ligands in Homogeneous and Heterogeneous Catalysis
Ligands derived from diethylphosphite are extensively used in both homogeneous and heterogeneous catalysis due to their tunable electronic and steric properties. The ability to modify the substituents on the phosphorus atom allows for fine-tuning of the catalyst's activity, selectivity, and stability.
In homogeneous catalysis , diethylphosphite itself can serve as a ligand or a precursor to more complex ligands. For example, it can be used with 4-dimethylaminopyridine (B28879) as a ligand system for nickel-catalyzed cross-coupling reactions of aryl halides with arylzinc reagents. Chiral phosphine-phosphite ligands, which can be synthesized from precursors related to diethylphosphite, have been applied in asymmetric catalysis, such as Rh-catalyzed hydroformylation and hydrogenation reactions, achieving moderate enantioselectivities. rsc.org The Hirao reaction, a palladium-catalyzed cross-coupling of diethyl phosphite with aryl halides, is a powerful method for synthesizing arylphosphonates and demonstrates the direct involvement of diethylphosphite in catalytic cycles. rsc.org
For heterogeneous catalysis , the strategy often involves immobilizing a catalyst onto a solid support to facilitate catalyst separation and recycling. Diethylphosphite is instrumental in creating ligands that can be anchored to these supports. Phosphonate-substituted 1,10-phenanthrolines, which are synthesized by the palladium-catalyzed phosphonylation of halogenated phenanthrolines with diethyl phosphite, have found application as components of heterogeneous catalysts. researchgate.net Similarly, phosphine-functionalized metal-organic frameworks (P-MOFs) represent an emerging class of heterogeneous catalysts where the phosphine moieties, which can be derived from organophosphorus precursors like diethylphosphite, are integrated into the framework structure. researchgate.net These supported catalysts bridge the gap between homogeneous and heterogeneous systems, often retaining the high activity and selectivity of their homogeneous counterparts while gaining the practical advantages of a solid-phase catalyst. mdpi.com
Industrial Chemical Applications of Diethylphosphite Derivatives (Process-oriented)
Derivatives of diethylphosphite have found significant utility in various industrial processes, primarily due to the versatile chemical properties of the phosphonate group. These applications are often process-oriented, focusing on improving efficiency, preventing operational problems, and treating industrial effluents.
Advanced Corrosion and Scale Inhibitors
Phosphonates derived from diethylphosphite are widely recognized as effective agents for preventing corrosion and scale formation in industrial water systems, oil and gas production, and other process industries. vcycletech.comrsc.org Their mechanism of action involves adsorption onto metal surfaces to form a protective film and sequestration of divalent cations to prevent the precipitation of mineral scales. najah.edumdpi.com
Corrosion Inhibition: Organic compounds containing heteroatoms like nitrogen, oxygen, and phosphorus are known to be efficient corrosion inhibitors. researchgate.net Phosphonate derivatives, synthesized using diethylphosphite, are particularly effective. For example, diethyl-2-(2-oxopyrrolidin-1-yl)ethylphosphonate, synthesized via a telomerization reaction involving diethyl phosphite and 1-vinyl-2-pyrrolidone, has been shown to act as an effective corrosion inhibitor for steel in acidic media. najah.eduresearchgate.net It functions by adsorbing onto the steel surface, primarily acting as a cathodic inhibitor. researchgate.net Similarly, derivatives of diethyl(phenylamino)methyl) phosphonate have been investigated as corrosion inhibitors for carbon steel. researchgate.net The effectiveness of these inhibitors is attributed to the formation of a stable, protective film on the metal surface. najah.edu Research into phosphonic acids derived from renewable resources like oleic acid and diethylphosphite also shows their potential as effective corrosion inhibitors for steel in aqueous environments. mdpi.com
Scale Inhibition: Scale deposition, such as calcium carbonate and sulfates, is a major problem in oilfields and industrial water systems. olisystems.com Organophosphorus compounds are among the most common classes of chemical scale inhibitors. olisystems.com Phosphonates function by adsorbing onto the active growth sites of mineral scale crystals, thereby distorting the crystal lattice and preventing further growth (threshold effect). They can also sequester the scale-forming cations. Compounds like 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) and diethylenetriamine (B155796) penta (methylene phosphonic acid) (DTPMP) are widely used commercial scale inhibitors. olisystems.comirohedp.com While not directly synthesized from diethylphosphite in a single step, their chemistry is rooted in the reactivity of hydrophosphoryl compounds. Studies on fosfomycin (B1673569) and its derivatives, which are phosphonic acids, have shown them to be effective inhibitors for calcite and gypsum scales, highlighting the ongoing development of new phosphonate-based scale inhibitors. nih.gov
The table below provides examples of diethylphosphite derivatives and their performance as corrosion inhibitors.
| Inhibitor Compound | Substrate | Corrosive Medium | Inhibition Efficiency | Concentration |
| Diethyl 2-(2-oxopyrrolidin-1-yl) ethylphosphonate (P1) | Steel | 0.5 M H₂SO₄ | 86% | 5 x 10⁻³ M |
| Diethyl(phenylamino)methyl) phosphonate derivatives | Carbon Steel | 0.5 M H₂SO₄ | Significant reduction in corrosion rate | Not specified |
| Phosphonic acids from oleic acid & diethylphosphite | Steel | Aqueous, alkaline pH | Effective protection demonstrated by electrochemical measurements | Not specified |
Water Treatment Agents and Additives
The applications of diethylphosphite derivatives as corrosion and scale inhibitors are central to their use in industrial water treatment. vcycletech.comupl-ltd.com They are key components in chemical treatment programs for cooling towers, boilers, and reverse osmosis systems to maintain heat transfer efficiency and equipment integrity. rsc.orgirohedp.com
Beyond corrosion and scale control, diethylphosphite derivatives are used to synthesize functional polymers for wastewater treatment. These polymers act as adsorbents for removing specific pollutants. For example, chloromethylated styrene-divinylbenzene copolymers have been modified with diethylphosphite and iso-propylamine. researchgate.net These functionalized polymers have been successfully tested for the removal of phenol and its derivatives from wastewater. researchgate.netmdpi.com The phosphorus moiety in the polymer structure enhances its adsorptive properties for certain organic pollutants. mdpi.com This application demonstrates a different facet of phosphonate chemistry in environmental remediation, where the goal is the removal of contaminants from water streams before discharge.
Photovoltaic Applications of Heteroarylphosphonatesaimspress.com
Heteroarylphosphonates, a class of compounds often synthesized from diethylphosphite precursors, are gaining attention for their valuable optical and electronic properties, making them suitable for various photovoltaic applications. mdpi.com Their utility spans organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and perovskite solar cells. mdpi.commdpi.comutoronto.cagreenlancer.com The phosphonate group serves as an effective anchoring moiety and can modify the electronic properties of the molecules. mdpi.com
One significant application is in the creation of photosensitizers for DSSCs, particularly as ligands in ruthenium(II) polypyridyl complexes. mdpi.comdntb.gov.ua In these systems, the phosphonic acid groups anchor Ru-bipyridine dyes to TiO₂ surfaces. mdpi.com The diverse substituents available for heteroarylphosphonates allow for fine-tuning of the electrochemical and photochemical characteristics, which can enhance the performance of these solar cells. mdpi.com
In the realm of organic photovoltaics, oligothiophenes are a notable class of fluorescent molecules with significant potential. mdpi.comresearchgate.net The electronic properties of these molecules can be adjusted based on the number of conjugated subunits and the types of substituents. mdpi.com For instance, P(III) and P(IV)(O, S, Se)-substituted bithiophenes have been synthesized with yields ranging from 28–92%. mdpi.com The introduction of phosphonate groups can influence the optical and electronic behavior of these materials, which are employed as conducting molecules due to their stability and favorable characteristics. mdpi.comresearchgate.net
Furthermore, heteroarylphosphonates are utilized in the development of organic–inorganic hybrid materials. mdpi.com For example, phosphonic acids have been used to construct hybrid materials with aluminum lactate, which are expected to function similarly to silicon-based materials in photovoltaic applications. mdpi.com The synthesis of the required phosphonic acids often involves the coupling of triethylphosphite with aryl bromides, followed by hydrolysis. mdpi.com Ruthenium complexes that incorporate heteroarylphosphonates also act as dependable sources of photoexcited electrons in molecular devices used in organic solar cells. mdpi.com
Below is a table summarizing the roles of different heteroarylphosphonate derivatives in photovoltaic technologies.
| Derivative Class | Photovoltaic Technology | Role | Research Finding |
| Ruthenium(II) Polypyridyl Complexes | Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer Ligand | Phosphonic acid groups anchor the dye to TiO₂ surfaces, enhancing performance. mdpi.comdntb.gov.ua |
| Oligothiophene Phosphonates | Organic Solar Cells (OSCs) | Conducting Molecule | Offer tunable optical and electronic properties and good stability. mdpi.comresearchgate.net |
| Aryl/Heteroaryl Phosphonic Acids | Organic-Inorganic Hybrids | Building Block | Used to create hybrid materials with potential photovoltaic applications. mdpi.com |
| Iridium Complexes | Optoelectronics | Emitter | Iridium complexes with pyridine (B92270) derivatives show yellow to red-shifted emission peaks. mdpi.com |
Adsorption Materials for Pollutant Removalmdpi.com
Derivatives of diethylphosphite are instrumental in synthesizing advanced materials for the removal of pollutants from water. researchgate.net These materials often feature phosphonate groups grafted onto various substrates, creating adsorbents with a high affinity for contaminants like heavy metals and organic dyes. acs.orgspringerprofessional.deresearchgate.netacs.org The effectiveness of these materials stems from the ability of the phosphonate groups to act as binding sites through mechanisms like ion exchange and complexation. mdpi.comnih.gov
Zirconium phosphonates are a prominent class of these materials. acs.orgacs.orgmdpi.com A mesoporous organic zirconium phosphonate, synthesized from nitrilotris(methylene)-triphosphonic acid and zirconium dichloride oxide octahydrate, has demonstrated large adsorption capacities for heavy metal ions such as Pb²⁺ and Cd²⁺. acs.orgacs.org The material possesses a high surface area (approximately 160.4 m²/g) and a worm-like mesoporous structure, which facilitates the coordination between metal ions and the organic groups within the pore walls. acs.org Amorphous zirconium aminotris(methylenephosphonate) sorbents have also been shown to be effective in the sorption of heavy metals like copper. mdpi.com
Phosphorylated cellulose (B213188) is another promising adsorbent derived from abundant, renewable resources. springerprofessional.deresearchgate.net Through a solvent-free phosphorylation process using reagents like diammonium phosphate (B84403) and urea, cellulose can be modified to have a negative charge, enhancing its ability to remove cationic pollutants such as methylene (B1212753) blue (MB). springerprofessional.de Studies have shown that phosphorylated cellulose exhibits an exceptional maximum adsorption capacity for MB, reaching as high as 1550 mg/g, which is comparable to the best activated carbon sorbents. researchgate.net The phosphorylation of bacterial cellulose/poly(vinyl alcohol) composite membranes also significantly increases their adsorption capacity for MB from 2.9 to 20.3 mg/g. acs.org
Polymeric adsorbents based on styrene-divinylbenzene copolymers can also be functionalized with aminophosphonate groups. researchgate.netrevmaterialeplastice.ro In one study, a chloromethylated copolymer was modified through a polymer-analogous reaction with iso-propylamine and diethylphosphite. researchgate.net These functionalized polymers were then tested for the removal of phenolic compounds, demonstrating the versatility of phosphonate derivatives in targeting specific organic pollutants. researchgate.net
The table below details the performance of various phosphonate-based adsorbent materials.
| Adsorbent Material | Target Pollutant(s) | Adsorption Capacity | Key Feature |
| Mesoporous Zirconium Phosphonate (NTAZP) | Heavy Metals (Pb²⁺, Cd²⁺) | High | High surface area (160.4 m²/g) and mesoporous structure. acs.org |
| Phosphorylated Cellulose | Methylene Blue (MB) | Up to 1550 mg/g | Utilizes renewable resources and shows exceptional capacity. researchgate.net |
| Zirconium Aminotris(methylenephosphonate) | Copper (Cu²⁺) | Effective | Amorphous sorbent synthesized under mild conditions. mdpi.com |
| Phosphorylated Bacterial Cellulose/PVA Membrane | Methylene Blue (MB) | 20.3 mg/g | Increased capacity compared to the unmodified membrane (2.9 mg/g). acs.org |
| Functionalized Styrene-Divinylbenzene Copolymers | Phenols, Aromatic Amines | Effective | Pendant aminophosphonate groups improve adsorption of organic pollutants. researchgate.netrevmaterialeplastice.ro |
Chemistry of Phosphorylated Formaldehyde Derivatives and their Chemical Scoperesearcher.life
The chemistry of phosphorylated formaldehyde derivatives is a specialized area of organophosphorus chemistry. researchgate.netdntb.gov.uatandfonline.com These compounds, which include phosphorylated formaldehyde acetals, thioacetals, and aminonitriles, are often derived from dialkyl phosphites like diethyl phosphite. dntb.gov.uaresearchgate.net While simple formylphosphonates such as diethyl formylphosphonate are unstable and prone to decarbonylation even at low temperatures, their derivatives, particularly acetals, are more stable and have been studied more extensively. researchgate.net
The synthesis of phosphorylated formaldehyde acetals is a key focus. dntb.gov.ua One common method involves the reaction of hydrophosphinoyl compounds, like dialkyl phosphites, with orthoformate esters upon heating. dntb.gov.ua For example, dialkyl (dialkoxymethyl)phosphonates can be prepared through this route. dntb.gov.ua Another approach is the reaction of dialkyl chloromethyl acetals with sodium dialkyl phosphites. researchgate.net These acetals serve as important intermediates in organophosphorus synthesis. dntb.gov.uanih.gov
A related and fundamental reaction is the Pudovik reaction, which involves the addition of dialkyl phosphites to carbonyl compounds to form α-hydroxyphosphonates. researchgate.netresearchgate.net These α-hydroxyphosphonates are versatile intermediates that can be converted into other valuable compounds. researchgate.netmdpi.com For example, they can undergo nucleophilic substitution with primary amines to yield α-aminophosphonates, which are also accessible via the Kabachnik-Fields reaction. researchgate.net The reaction of diethyl α-hydroxybenzylphosphonate with primary amines at around 100°C can produce the corresponding α-aminophosphonates. mdpi.com
The chemical scope of these derivatives is broad. researchgate.nettandfonline.com Phosphorylated formaldehyde acetals of the H-phosphinate type and phosphorylated gem-diols of formaldehyde represent other structurally related compounds of interest. researchgate.netdntb.gov.ua The chemistry also includes halogen aminals of phosphorylated formaldehyde. researchgate.net The stability of derivatives like N,N,N',N'-tetraisopropyl formylphosphondiamide has allowed for the study of its chemical properties, such as its reaction with methylene(triphenyl)phosphorane. researchgate.net
The following table outlines some key classes of phosphorylated formaldehyde derivatives and their typical synthesis methods.
| Derivative Class | General Structure | Synthesis Method | Precursors |
| Dialkyl (dialkoxymethyl)phosphonates | (RO)₂P(O)CH(OR')₂ | Reaction with orthoformate esters | Dialkyl phosphite, Orthoformate ester dntb.gov.ua |
| α-Hydroxyphosphonates | (RO)₂P(O)CH(OH)R' | Pudovik Reaction | Dialkyl phosphite, Aldehyde/Ketone researchgate.netresearchgate.net |
| α-Aminophosphonates | (RO)₂P(O)CH(NHR')R'' | Kabachnik-Fields Reaction | Amine, Oxo compound, Dialkyl phosphite researchgate.net |
| α-Aminophosphonates | (RO)₂P(O)CH(NHR')R'' | Substitution of α-hydroxyphosphonates | α-Hydroxyphosphonate, Primary amine researchgate.netmdpi.com |
| N,N,N',N'-Tetraalkyl Formylphosphondiamides | (R₂N)₂P(O)CHO | Reaction with formylating agent | Diamidophosphorous chloride, Formylating agent researchgate.net |
Green Chemistry Principles in Diethylphosphite Synthesis and Reactions
Development of Solvent-Free Methodologies
Solvent-free, or neat, reaction conditions represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. Several synthetic transformations involving diethylphosphite have been successfully adapted to solvent-free protocols, often leading to improved efficiency and simpler work-up procedures.
A notable application is the synthesis of α-aminophosphonates through a one-pot, three-component condensation of a carbonyl compound, an amine, and diethylphosphite. Research has shown that this reaction can proceed efficiently without any solvent or catalyst, highlighting a highly green and simplified procedure. rsc.org Similarly, α-hydroxyphosphonates can be synthesized in almost quantitative yields within minutes by reacting aldehydes with diethylphosphite under solvent-free conditions using potassium phosphate (B84403) as a catalyst. academie-sciences.fr The absence of solvent facilitates close contact between the reactants, which can significantly increase the reaction rate. academie-sciences.fr
The synthesis of α-acetoxyphosphonates has also been achieved under solvent-free conditions. One method involves the one-pot reaction of aldehydes with diethylphosphite in the presence of acetic anhydride (B1165640), using potassium or sodium carbonate as a solid base. semanticscholar.org This approach is characterized by its simplicity, rapid reaction rates, and high yields. semanticscholar.org
Microwave irradiation is another energy source that has been effectively paired with solvent-free conditions. For instance, the P–C coupling of diethylphosphite with bromoarenes (the Hirao reaction) can be performed under solvent-free, microwave-assisted conditions using a palladium-based catalyst. rsc.org This combination provides a greener alternative to traditional methods that often require volatile organic solvents. rsc.org
Table 1: Examples of Solvent-Free Reactions Involving Diethylphosphite
| Product Class | Reactants | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| α-Aminophosphonates | Carbonyl compound, Amine, Diethylphosphite | None (Catalyst-free) | High | rsc.org |
| α-Hydroxyphosphonates | Benzaldehyde (B42025), Diethylphosphite | Potassium Phosphate | ~100 | academie-sciences.fr |
| α-Acetoxyphosphonates | Aldehydes, Diethylphosphite, Acetic Anhydride | Potassium Carbonate | High | semanticscholar.org |
| Diethyl Arylphosphonates | Bromoarenes, Diethylphosphite | Pd(OAc)₂, Triethylamine (B128534), MW | High | rsc.org |
Utilization of Recyclable and Reusable Catalysts
The development of catalysts that can be easily recovered and reused for multiple reaction cycles is a key principle of green chemistry, as it minimizes waste and reduces costs. In reactions involving diethylphosphite, various heterogeneous and magnetically separable catalysts have been employed to this end.
For the synthesis of α-aminophosphonates, a range of recyclable catalysts has been reported.
Nano γ-ferric oxide-pyridine: This magnetically recyclable catalyst has been used for the Michael addition of diethylphosphite to α,β-unsaturated malonates. It can be easily separated from the reaction mixture with a magnet and has been reused for at least 10 cycles without a significant loss of activity. researchgate.net
Envirocat EPZG (EPZG): This heterogeneous clay catalyst has proven effective in the solvent-free, one-pot synthesis of α-aminophosphonates at room temperature. The catalyst was reportedly reused for up to five cycles with only a gradual loss in yield. derpharmachemica.com
Sulfated Zirconia: As a solid superacid catalyst, sulfated zirconia efficiently catalyzes the three-component synthesis of α-aminophosphonates. It can be recovered and recycled for at least five runs with a gradual decrease in its catalytic activity. derpharmachemica.com
Amberlyst-15: This acidic ion-exchange resin is an inexpensive, eco-friendly, and reusable catalyst for synthesizing α-aminophosphonates under solvent-free microwave conditions. arabjchem.org
HY Zeolite: Hydrogen-exchanged zeolites serve as efficient, metal-free, heterogeneous catalysts for the synthesis of α-aminophosphonates at room temperature. Their reusability is a key advantage of this protocol. hakon-art.com
[BPy]HSO₄: This acidic ionic liquid acts as a recyclable catalyst for the one-pot synthesis of α-aminophosphonates under solvent-free conditions. It can be reused at least four times without a noticeable decrease in its catalytic efficiency. scispace.com
Table 2: Catalyst Reusability in Diethylphosphite Reactions
| Catalyst | Reaction Type | Number of Cycles | Final Yield/Activity | Reference |
|---|---|---|---|---|
| Nano γ-Fe₂O₃-Pyridine | Phospha-Michael Addition | 10+ | No significant degradation | researchgate.net |
| EPZG Clay | α-Aminophosphonate Synthesis | 5 | Appreciable yield | derpharmachemica.com |
| Sulfated Zirconia | α-Aminophosphonate Synthesis | 5 | Gradual decrease in activity | derpharmachemica.com |
Mechanochemical Activation in Diethylphosphite Reactions
Mechanochemistry, the use of mechanical force (e.g., grinding or ball milling) to induce chemical reactions, offers a powerful solvent-free alternative to traditional solution-based synthesis. This technique can enhance reaction rates, and in some cases, enable transformations that are difficult to achieve through conventional heating.
The Kabachnik-Fields reaction, a three-component synthesis of α-aminophosphonates, has been successfully carried out using mechanochemical activation. researchgate.net This approach aligns with green chemistry principles by often proceeding without any solvent. researchgate.net Furthermore, emerging research has demonstrated that solvent-free reactions between diethylphosphite and phenylamines can be promoted by ball milling, with preliminary results showing yields of 60–75% within two hours. While scalability can be a challenge, mechanochemistry represents a promising frontier for the environmentally friendly synthesis of organophosphorus compounds. researchgate.net
Ultrasound-Assisted Synthetic Approaches
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can accelerate reactions, improve yields, and enable milder reaction conditions. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures.
Ultrasound irradiation has been effectively used in several reactions involving diethylphosphite.
The synthesis of α-oxycarbanilinophosphonates via the three-component condensation of an aldehyde, diethylphosphite, and an isocyanate can be performed under solvent-free conditions using ultrasonic irradiation. This method is noted for being simple, rapid, and high-yielding. researchgate.net
In the synthesis of α-aminophosphonates, ultrasound has been used to promote the Kabachnik-Fields reaction, often in conjunction with recyclable catalysts like nano ZnO. researchgate.net
The synthesis of α-hydroxyphosphonates has also been improved with ultrasound assistance. The reaction of aldehydes with diethylphosphite using 1,4-dimethylpiperazine (B91421) as a catalyst showed higher yields and shorter reaction times under ultrasonic irradiation compared to conventional methods. researchgate.net
The combination of ultrasound with heterogeneous catalysts, such as graphene nanosheets-silver nanoparticles (GNS-AgNPs), has been shown to be a powerful strategy. The ultrasonic waves help to better disperse the catalyst in the reaction mixture, increasing the active surface area and enhancing reaction yields. nih.gov
Design of Environmentally Benign Reaction Conditions
The design of environmentally benign reaction conditions encompasses a holistic approach that combines several green chemistry principles. For reactions involving diethylphosphite, this often means integrating solvent-free methods, reusable catalysts, and alternative energy sources to create protocols that are efficient, cost-effective, and sustainable.
An exemplary case is the synthesis of α-aminophosphonates. Numerous methods have been developed that are performed under solvent-free conditions at room temperature, using recyclable catalysts like EPZG clay or HY zeolite. derpharmachemica.comhakon-art.com These protocols eliminate the need for both volatile organic solvents and heating, significantly reducing the process's energy consumption and environmental footprint. The work-up procedures are often simplified, further contributing to the green nature of the synthesis. derpharmachemica.com
Another example is the Hirao reaction, where the use of microwave irradiation under solvent-free conditions with a ligand-free palladium catalyst presents the "greenest" accomplishment of this important P-C bond-forming reaction. rsc.org Similarly, the use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable reaction medium, combined with a simple KI/K₂CO₃ catalytic system, allows for the synthesis of benzyl (B1604629) phosphonates at room temperature, avoiding toxic solvents and reactive metals. nih.gov These integrated approaches demonstrate a clear trend towards developing synthetic methodologies for diethylphosphite that are not only chemically efficient but also environmentally responsible.
Future Prospects and Emerging Research Frontiers for Diethylphosphite
Innovations in Catalytic System Design for Selective Transformations
The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of diethylphosphite. Innovations in this area are focused on achieving higher selectivity and efficiency in a variety of transformations.
Recent advancements include the use of a P-ligand-free Pd(OAc)2 catalyst for the P-C coupling of diethylphosphite with bromoarenes under microwave-assisted and often solvent-free conditions. rsc.org This "green" approach to the Hirao reaction offers a more environmentally friendly and cost-effective method for synthesizing aryl phosphonates. rsc.org Another notable development is the use of a nickel chloride-diethylphosphite system as an efficient catalyst for the cross-coupling of arylzinc halides with various aryl electrophiles. chemicalbook.com
In the realm of asymmetric catalysis, dinuclear zinc complexes have been successfully employed for the catalytic asymmetric hydrophosphonylation of enones with diethylphosphite, yielding γ-oxo-phosphonates with high enantioselectivity. sigmaaldrich.comsigmaaldrich.com Similarly, the enantioselective addition of diethylphosphite to N-thiophosphinoyl ketimines has been achieved using copper(I) catalysts, providing a route to chiral α-amino phosphonic acids. orgsyn.org The development of recyclable catalysts, such as nano γ-Fe2O3-pyridine based catalysts, for the phospha-Michael addition of diethylphosphite to α,β-unsaturated malonates represents a significant step towards more sustainable chemical processes. sigmaaldrich.com
Diselenide-mediated catalysis has also emerged as a novel method for the functionalization of hydrophosphoryl compounds like diethylphosphite. nsf.gov This approach utilizes simple diselenides as catalysts and oxygen from the air as the oxidant for the dehydrogenative coupling of P(O)-H compounds with various nucleophiles. nsf.gov
| Catalyst System | Transformation | Key Advantages |
| P-ligand-free Pd(OAc)2 | P-C coupling of diethylphosphite with bromoarenes (Hirao reaction) | Environmentally friendly, cost-effective, solvent-free conditions. rsc.orgrsc.org |
| Nickel chloride-diethylphosphite | Cross-coupling of arylzinc halides with aryl electrophiles | High efficiency for various functionalized substrates. chemicalbook.com |
| Dinuclear zinc complexes | Asymmetric hydrophosphonylation of enones | High enantioselectivity in the formation of γ-oxo-phosphonates. sigmaaldrich.comsigmaaldrich.com |
| Copper(I) catalysts | Enantioselective addition to N-thiophosphinoyl ketimines | Synthesis of chiral α-amino phosphonic acids. orgsyn.org |
| Nano γ-Fe2O3-pyridine | Phospha-Michael addition to α,β-unsaturated malonates | Recyclable, heterogeneous organic base catalyst. sigmaaldrich.com |
| Diselenides | Dehydrogenative coupling with nucleophiles | Utilizes aerial oxygen as the oxidant. nsf.gov |
Discovery of Novel Reactivity Modes and Applications for Diethylphosphite
Beyond its established reactions, researchers are uncovering new modes of reactivity for diethylphosphite, leading to the synthesis of novel and complex molecules. One such area is the mdpi.comresearchgate.net-phospha-Brook rearrangement, which has seen significant developments. mdpi.com For instance, diethylphosphite can undergo efficient rearrangement with aldehydes under n-BuLi catalysis in solvent-free conditions. mdpi.com This rearrangement has also been utilized in cascade reactions, such as a diethylphosphite-mediated coupling of isatins with o-quinone methides to diastereoselectively synthesize tetrabenzohydrofuran spirooxindoles. acs.org
The Kabachnik-Fields reaction, a three-component synthesis of α-aminophosphonates, continues to be an area of active research. A novel catalytic variant using tetra-tert-butylphthalocyanines has been developed for the reaction of ketones with diethylphosphite and amines, which is significant as ketones are typically less reactive than aldehydes in this transformation. organic-chemistry.org The use of unconventional media, such as deep eutectic solvents, is also being explored for this reaction. scielo.br
Unexpected reactivity has also been observed. For example, diethylphosphite reacts with electron-deficient dialkyl dicyanofumarates in a process that involves the initial formation of a P-C bond followed by hydrolytic cleavage, leading to dicyanosuccinates. researchgate.netusi.ch Furthermore, diethylphosphite has been used for the reduction of gem-dibromides to monobromocyclopropanes. sigmaaldrich.comacs.org The reaction of diethylphosphite with triethyl orthoformate and benzylamines can be manipulated to produce either bisphosphonic or N-benzylaminobenzylphosphonic acids depending on the reaction conditions. nih.gov
Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery
Advanced computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for understanding and predicting the reactivity of diethylphosphite. wikipedia.org DFT calculations have been employed to study the fragmentation of diastereoisomers of protected 1,2-diaminoalkylphosphonic acids, where the elimination of diethylphosphonate was identified as a key fragmentation process. researchgate.netcore.ac.uk These computational studies provide valuable insights into reaction mechanisms that can be difficult to probe experimentally.
For instance, DFT has been used to investigate the electronic structure, absorption spectra, and non-linear optical properties of pyridinyl and pyrimidinyl phosphonates synthesized from diethylphosphite. ijcce.ac.ir Such studies help in understanding the properties of new molecules and can guide the design of materials with specific electronic or optical characteristics. The combination of experimental work with computational analysis allows for a deeper understanding of reaction pathways and can accelerate the discovery of new transformations and the optimization of existing ones.
Integration of Diethylphosphite Chemistry with Continuous Flow Systems and Automation
The integration of diethylphosphite chemistry with continuous flow systems and automated synthesis platforms offers numerous advantages, including improved efficiency, safety, and scalability. wikipedia.orgsynplechem.com Continuous flow reactors, particularly those assisted by microwave irradiation, have been successfully used for the synthesis of various compounds using diethylphosphite.
For example, the catalyst-free synthesis of isoindolin-1-one-3-phosphonates via a three-component condensation of 2-formylbenzoic acid, primary amines, and diethylphosphite has been optimized in both batch and continuous flow microwave reactors. nih.gov This method allows for high yields at low temperatures with short reaction times. nih.gov Similarly, the continuous flow synthesis of α-aminophosphonates through the aza-Pudovik and Kabachnik-Fields reactions has been demonstrated, often affording high yields without the need for a catalyst. mdpi.comresearchgate.net
Continuous stirred tank reactors (CSTRs) have been used to optimize the Pudovik reaction and the subsequent phospha-Brook rearrangement, leading to reduced reaction times and improved yields compared to traditional batch methods. mdpi.com Thin film continuous flow reactors have also been employed for the synthesis of α-aminophosphonates, allowing for facile solvent exchange and enhanced reactivity. rsc.org
Automated flow systems integrated with electrochemical reactors are being used for the efficient selenenylation of phosphites, including diethylphosphite. thieme-connect.comthieme-connect.comcardiff.ac.uk This automated approach enables the rapid synthesis of various chalcogenophosphites in a straightforward manner. thieme-connect.com The continuous synthesis of diethylphosphite itself has been developed using micro-channel reactors, which provides excellent temperature and safety control, high production efficiency, and flexible production. patsnap.com
| Flow System | Reaction | Key Advantages |
| Microwave-assisted continuous flow | Kabachnik-Fields reaction | High yields, short reaction times, catalyst-free. nih.govresearchgate.net |
| Microwave-assisted continuous flow | Aza-Pudovik reaction | High yields, catalyst-free. mdpi.com |
| Continuous Stirred Tank Reactor (CSTR) | Pudovik reaction & phospha-Brook rearrangement | Reduced reaction times, improved yields. mdpi.com |
| Thin film continuous flow reactor | α-aminophosphonate synthesis | Facile solvent exchange, enhanced reactivity. rsc.org |
| Automated electrochemical flow reactor | Selenenylation of phosphites | Rapid and efficient synthesis. thieme-connect.comthieme-connect.comcardiff.ac.uk |
| Micro-channel reactor | Synthesis of diethylphosphite | Excellent process control, high efficiency. patsnap.com |
Development of Complex Architectures and Multifunctional Materials from Diethylphosphite Precursors
Diethylphosphite and its derivatives are valuable precursors for the development of complex molecular architectures and multifunctional materials. A key application is in the synthesis of flame retardants, where the phosphorus content of diethylphosphite enhances the fire resistance of polymers and coatings. vinuthana.com
In the realm of materials science, diethylphosphite derivatives are being used to create functionalized fabrics. For example, a multifunctional antibacterial cotton fabric has been developed based on a triazole-halamine-diethylphosphite system. researchgate.net This treated fabric exhibits high and durable antibacterial activity. researchgate.net
The synthesis of complex heterocyclic structures is another area of active research. The reaction of o-phthalyl chloride with sodium diethylphosphite can lead to the formation of 3,3-bis(diethylphosphono)-1(3H)-isobenzofuranone, a cyclic bisphosphonate that can be further modified to create novel organophosphorus heterocycles. researcher.life Diethylphosphite is also a starting material for the synthesis of glufosinate-ammonium, an important herbicide, through the intermediate diethyl methyl-phosphonite. google.com
The versatility of diethylphosphite in organic synthesis allows for its incorporation into a wide range of molecular scaffolds, paving the way for the creation of new materials with tailored properties for applications in medicine, agriculture, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
